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Furagin-13C3

Cat. No.: B15352384
M. Wt: 267.17 g/mol
InChI Key: DECBQELQORZLLP-RYVLZJEJSA-N
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Description

Furagin-13C3 is a useful research compound. Its molecular formula is C10H8N4O5 and its molecular weight is 267.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O5 B15352384 Furagin-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4O5

Molecular Weight

267.17 g/mol

IUPAC Name

1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione

InChI

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5-/i6+1,8+1,10+1

InChI Key

DECBQELQORZLLP-RYVLZJEJSA-N

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Furagin-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of an Isotope-Labeled Standard for Advanced Analytical Applications

Abstract

Furagin-13C3 is a stable isotope-labeled derivative of Furagin (also known as Furazidin), a nitrofuran antibiotic. This technical guide provides a comprehensive overview of this compound, with a primary focus on its core application as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols for its use, and the mechanistic context of its parent compound, Furagin.

Introduction to this compound

This compound is a synthetic molecule where three carbon atoms in the imidazolidine-2,4-dione ring of the Furagin structure have been replaced with the stable isotope carbon-13. This isotopic labeling renders the molecule chemically identical to Furagin in terms of its physical and chemical properties, but with a distinct, higher molecular weight. This key difference allows for its use as an ideal internal standard in analytical chemistry, particularly in mass spectrometry-based assays.

The primary and most critical application of this compound is as an internal standard for the accurate quantification of Furagin and its metabolites in complex biological matrices, such as food products of animal origin.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the precision and accuracy of the analytical results.[3]

Physicochemical Properties

The physicochemical properties of Furagin and its isotopically labeled analogue are crucial for understanding their behavior in analytical systems.

PropertyFuraginThis compoundReference(s)
Chemical Name 1-[[(E)-3-(5-nitro-2-furyl)prop-2-enylidene]amino]imidazolidine-2,4-dione1-(((1E,2E)-3-(5-Nitrofuran-2-yl)allylidene)amino)imidazolidine-2,4-dione-2,4,5-13C3;[4][5]
Molecular Formula C₁₀H₈N₄O₅C₇¹³C₃H₈N₄O₅[4][5]
Molecular Weight 264.19 g/mol 267.17 g/mol [5][6]
Appearance Dark Yellow SolidDark Yellow Solid[5]
Solubility Soluble in DMSOSoluble in DMSO[7][8]

Primary Use: Internal Standard in LC-MS/MS Analysis

The illegal use of nitrofuran antibiotics, including Furagin, in food-producing animals is a global concern due to potential human health risks.[2] Regulatory bodies worldwide have established stringent monitoring programs to detect nitrofuran residues in food products. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1] The use of this compound as an internal standard is integral to the reliability of these methods.

Experimental Protocol: Quantification of Furagin Residues in Food Samples

The following protocol is a generalized procedure for the analysis of Furagin residues in food matrices using this compound as an internal standard. This protocol involves sample homogenization, acid hydrolysis to release protein-bound metabolites, derivatization, extraction, and subsequent LC-MS/MS analysis.

2.1.1. Sample Preparation

  • Homogenization: Homogenize 1-2 grams of the tissue sample (e.g., shrimp, poultry muscle).

  • Fortification: Add a known concentration of this compound internal standard solution to the homogenized sample.

  • Acid Hydrolysis: Add 0.125 M hydrochloric acid to the sample. This step is crucial for releasing the protein-bound metabolites of nitrofurans.

  • Derivatization: Add 2-nitrobenzaldehyde (NBA) solution. The NBA reacts with the released nitrofuran metabolites to form stable derivatives that are more amenable to LC-MS/MS analysis.

  • Incubation: Incubate the mixture, typically overnight at 37°C, to allow for complete hydrolysis and derivatization.

  • Neutralization: Adjust the pH of the solution to approximately 7.4 using a suitable buffer and base (e.g., potassium phosphate and sodium hydroxide).

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the derivatized analytes from the aqueous matrix.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of the derivatized analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Furagin (as NBA derivative) 399.1134.1235.1
This compound (as NBA derivative) 402.1134.1238.1

Note: The exact m/z values may vary slightly depending on the specific derivatizing agent used and the instrument calibration. The values presented are representative for the 2-nitrobenzaldehyde derivative.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization of Food Sample fortification 2. Fortification with this compound homogenization->fortification hydrolysis 3. Acid Hydrolysis fortification->hydrolysis derivatization 4. Derivatization with 2-NBA hydrolysis->derivatization incubation 5. Incubation derivatization->incubation neutralization 6. Neutralization incubation->neutralization lle 7. Liquid-Liquid Extraction neutralization->lle reconstitution 8. Evaporation & Reconstitution lle->reconstitution lc_separation LC Separation reconstitution->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection quantification Quantification msms_detection->quantification furagin_mechanism cluster_bacterial_cell Bacterial Cell cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Furagin_in Furagin Nitroreductases Bacterial Nitroreductases (Flavoproteins) Furagin_in->Nitroreductases Reduction of nitro group Reactive_Intermediates Reactive Intermediates (e.g., nitro-anion radicals, hydroxylamine) Nitroreductases->Reactive_Intermediates Generates DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes DNA_Damage DNA Damage & Inhibition of Replication DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synthesis_Inhibition Metabolic_Disruption Disruption of Cellular Metabolism Metabolic_Enzymes->Metabolic_Disruption Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Protein_Synthesis_Inhibition->Bacterial_Death Metabolic_Disruption->Bacterial_Death

References

An In-depth Technical Guide to Furagin-13C3: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin, a nitrofuran derivative, is an antibacterial agent with a history of use in the treatment of urinary tract infections. Its isotopically labeled counterpart, Furagin-13C3, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of Furagin and this compound. Detailed experimental protocols for the synthesis of Furagin, the determination of its antibacterial activity, and a general approach to its analysis by liquid chromatography-mass spectrometry (LC-MS) are also presented.

Chemical Structure and Properties

Furagin's chemical structure features a nitrofuran ring linked to a hydantoin moiety through an azomethine bridge. The "-13C3" designation in this compound indicates the replacement of three carbon atoms with their stable isotope, carbon-13, a modification that does not alter the chemical properties of the molecule but allows for its differentiation in mass spectrometry-based analyses.

Chemical Structure of Furagin

Caption: Chemical structure of Furagin.

The IUPAC name for Furagin is 1-{[(2E)-3-(5-nitro-2-furyl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of Furagin and this compound is provided in the table below for easy comparison.

PropertyFuraginThis compound
Molecular Formula C₁₀H₈N₄O₅[]C₇¹³C₃H₈N₄O₅
Molecular Weight 264.19 g/mol []267.17 g/mol
Appearance Yellow solidNot available
Melting Point 267-270 °C (decomposes)[2][3][4]Not available
Solubility DMSO: ≥ 33 mg/mL, Water: < 0.1 mg/mL[5][6]Not available
pKa (predicted) 7.79 ± 0.10[4]Not available

Mechanism of Action

Furagin exerts its antibacterial effect through a multi-targeted mechanism. Upon entering the bacterial cell, the nitro group of Furagin is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then interact with and damage various cellular components.

G Furagin Furagin enters bacterial cell Nitroreductases Bacterial Nitroreductases Furagin->Nitroreductases Reduction ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Damage Cellular Damage ReactiveIntermediates->Damage DNA DNA Damage (strand breaks) Damage->DNA Ribosomes Ribosomal Disruption (inhibition of protein synthesis) Damage->Ribosomes Enzymes Enzyme Inactivation (disruption of metabolic pathways) Damage->Enzymes

Caption: Simplified signaling pathway of Furagin's antibacterial action.

Experimental Protocols

Synthesis of Furagin

This protocol is based on the general principles of condensation reactions for the synthesis of similar compounds.

Materials:

  • 3-(5-nitro-2-furyl)acrolein

  • 1-Aminohydantoin hydrochloride

  • Ethanol

  • Concentrated hydrochloric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve 1-aminohydantoin hydrochloride in a minimal amount of water.

  • Add a solution of 3-(5-nitro-2-furyl)acrolein in ethanol to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the purified Furagin in a vacuum oven at 60-70 °C.

  • Characterize the final product by melting point determination, NMR, and mass spectrometry.

Synthesis of this compound (Conceptual Approach)

Conceptual Workflow:

G start Start with 13C-labeled precursor for hydantoin (e.g., 13C3-glycine derivative) step1 Synthesize 1-amino-13C3-hydantoin hydrochloride start->step1 step2 Condensation reaction with 3-(5-nitro-2-furyl)acrolein step1->step2 step3 Purification of This compound step2->step3 end Characterization (MS, NMR) step3->end

Caption: Conceptual workflow for the synthesis of this compound.

The key challenge in this synthesis is the preparation of the 13C-labeled 1-aminohydantoin starting material. This would likely involve a multi-step synthesis starting from a commercially available 13C-labeled building block.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. This protocol is adapted for testing Furagin against Escherichia coli.

Materials:

  • Furagin stock solution (e.g., in DMSO)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture E. coli in MHB overnight at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a starting turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Furagin Dilutions:

    • Perform a serial two-fold dilution of the Furagin stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the Furagin dilutions.

    • Include a positive control well (bacteria in MHB without Furagin) and a negative control well (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Furagin at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Experimental Workflow:

G start Prepare bacterial inoculum (E. coli) step2 Inoculate wells with bacterial suspension start->step2 step1 Prepare serial dilutions of Furagin in a 96-well plate step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 end Determine MIC (lowest concentration with no visible growth) step3->end

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of Furagin.

Analytical Method: HPLC-MS/MS (General Approach)

A specific, validated HPLC-MS/MS method for the simultaneous quantification of Furagin and this compound should be developed and validated for the specific matrix of interest (e.g., plasma, urine). The following provides a general framework for such a method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (to be optimized):

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode should be evaluated.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Furagin and this compound need to be determined and optimized for maximum sensitivity and specificity.

    • For Furagin: The precursor ion will be its protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). Product ions are generated by fragmentation of the precursor ion.

    • For this compound: The precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Furagin. The fragmentation pattern should be similar, resulting in product ions that are also shifted by 3 m/z units where the labeled carbons are retained.

  • Optimization of MS parameters: Source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for both analytes.

Sample Preparation:

  • The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will depend on the biological matrix and the required sensitivity.

  • The internal standard, this compound, should be added to the samples at the earliest possible stage to account for any analyte loss during sample processing.

Data Analysis:

  • Quantification is achieved by constructing a calibration curve using known concentrations of Furagin spiked into the same biological matrix, with a constant concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of Furagin and its isotopically labeled analog, this compound. The detailed experimental protocols offer a starting point for researchers and drug development professionals working with these compounds. It is important to note that the provided protocols, particularly for synthesis and analytical methods, may require optimization based on specific laboratory conditions and research objectives. The use of this compound as an internal standard is critical for accurate and precise quantification in complex biological systems, which is essential for robust pharmacokinetic and drug metabolism studies.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Furagin, a nitrofuran antibacterial agent, with a special focus on strategies for its isotopic labeling. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the preparation of both unlabeled and isotopically enriched Furagin for a variety of scientific applications, including mechanistic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Introduction to Furagin

Furagin, chemically known as 1-[[3-(5-nitro-2-furyl)allylidene]amino]hydantoin, is a synthetic broad-spectrum antibacterial agent.[] It is effective against both Gram-positive and Gram-negative bacteria and is primarily used in the treatment of urinary tract infections. The mechanism of action of nitrofurans is believed to involve the inhibition of bacterial DNA synthesis.[] Isotopic labeling of Furagin with stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides an invaluable tool for researchers to trace its metabolic fate, elucidate reaction mechanisms, and quantify its presence in complex biological matrices with high precision.

Synthesis of Furagin

The most common and efficient synthesis of Furagin involves the condensation reaction between 5-nitro-2-furaldehyde and 1-aminohydantoin.[2] This reaction is typically carried out in an acidic aqueous medium.

Synthesis of Precursors

5-nitro-2-furaldehyde is a key precursor and can be synthesized from 2-furaldehyde through nitration. A common method involves the formation of 5-nitro-2-furaldehyde diacetate as an intermediate, which is then hydrolyzed to the final aldehyde.[3]

Experimental Protocol: Synthesis of 5-nitro-2-furaldehyde diacetate [3]

  • A mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid (d=1.5 g/mL) is prepared at 0°C.

  • A solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride is added dropwise over 30-40 minutes, maintaining the temperature below -5°C.

  • The mixture is stirred for 3 hours and then poured onto ice.

  • A 40% sodium hydroxide solution is added with stirring until the separation of an oil is complete.

  • The aqueous layer is removed, and an equal volume of pyridine is cautiously added to the oil to facilitate recyclization.

  • After warming, the mixture is diluted with 2-3 parts of ice-water.

  • The resulting precipitate of crude 5-nitro-2-furaldehyde diacetate is filtered, washed with dilute acetic acid and then water.

  • The crude product can be recrystallized from ethanol.

Experimental Protocol: Hydrolysis to 5-nitro-2-furaldehyde [3]

  • The purified 5-nitro-2-furaldehyde diacetate is treated with sulfuric acid to hydrolyze the diacetate group.

  • The resulting 5-nitro-2-furaldehyde is then isolated and purified.

1-aminohydantoin can be synthesized from semicarbazones and ethyl monochloroacetate.[2][4] A more direct and higher-yielding approach starts from hydrazine and monochloroacetic acid to form hydrazino-monoacetic acid, followed by reaction with a cyanate and cyclization.[2] An improved method involves the condensation of a semicarbazone (e.g., from acetone or benzaldehyde) with ethyl monochloroacetate, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of 1-aminohydantoin hydrochloride [2]

  • A semicarbazone (e.g., benzaldehyde semicarbazone) is condensed with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.

  • The resulting 1-benzylideneaminohydantoin is isolated by acidification of the reaction mixture.

  • The 1-benzylideneaminohydantoin is then hydrolyzed with hydrochloric acid to yield 1-aminohydantoin hydrochloride.

  • The free 1-aminohydantoin can be obtained by neutralization with a base.[2]

Final Synthesis of Furagin

Experimental Protocol: Synthesis of Furagin

  • 5-nitro-2-furaldehyde (1 mole equivalent) is dissolved in a suitable solvent, such as a mixture of water and ethanol.

  • 1-aminohydantoin (1 mole equivalent), typically as its hydrochloride salt, is added to the solution.

  • A catalytic amount of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) is added.[5]

  • The reaction mixture is heated to reflux for a specified period, typically 1-2 hours.

  • Upon cooling, the Furagin product precipitates out of the solution.

  • The precipitate is collected by filtration, washed with water and ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like nitromethane or by washing with hot ethanol to remove impurities.

Reaction Step Reactants Reagents/Solvents Conditions Typical Yield
Synthesis of 5-nitro-2-furaldehyde diacetate 2-furaldehyde diacetate, Fuming nitric acidAcetic anhydride, Pyridine, NaOH0°C to -5°C~40%[3]
Hydrolysis 5-nitro-2-furaldehyde diacetateSulfuric acid-High
Synthesis of 1-aminohydantoin HCl Benzaldehyde semicarbazone, Ethyl monochloroacetateSodium alkoxide, Ethanol, HClReflux, then hydrolysisGood
Synthesis of Furagin 5-nitro-2-furaldehyde, 1-aminohydantoinWater, Ethanol, HCl (cat.)Reflux>80%

Isotopic Labeling of Furagin

Isotopic labeling of Furagin can be achieved by incorporating stable isotopes into one of its precursors, either 5-nitro-2-furaldehyde or 1-aminohydantoin.

Carbon-13 (¹³C) Labeling

¹³C labeling can be introduced into the furan ring or the side chain via a labeled 5-nitro-2-furaldehyde, or into the hydantoin ring using a labeled 1-aminohydantoin.

Proposed Protocol: Synthesis of [¹³C]-Furagin via [¹³C]-1-aminohydantoin

This approach is based on the synthesis of ¹³C-labeled semicarbazide, a precursor to 1-aminohydantoin.

  • Synthesis of [¹³C, ¹⁵N₃]-Semicarbazide Hydrochloride: Synthesize ¹³C and ¹⁵N labeled semicarbazide hydrochloride from ¹³C,¹⁵N₂-urea and ¹⁵N₂-hydrazine hydrate.[6][7] While this protocol also includes ¹⁵N, a similar approach using ¹³C-urea would yield [¹³C]-semicarbazide.

  • Synthesis of [¹³C]-1-aminohydantoin: Follow the procedure for the synthesis of 1-aminohydantoin, starting with the synthesized [¹³C]-semicarbazide to form a [¹³C]-semicarbazone, which is then cyclized.

  • Synthesis of [¹³C]-Furagin: Condense the resulting [¹³C]-1-aminohydantoin with unlabeled 5-nitro-2-furaldehyde as described in the general Furagin synthesis protocol.

Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling is most readily introduced into the hydantoin ring of Furagin.

Proposed Protocol: Synthesis of [¹⁵N]-Furagin via [¹⁵N]-1-aminohydantoin

  • Synthesis of [¹⁵N]-Semicarbazide: Utilize ¹⁵N-labeled urea and/or ¹⁵N-labeled hydrazine in the synthesis of semicarbazide.[6][7]

  • Synthesis of [¹⁵N]-1-aminohydantoin: Convert the [¹⁵N]-semicarbazide to [¹⁵N]-1-aminohydantoin using the established methods.

  • Synthesis of [¹⁵N]-Furagin: React the [¹⁵N]-1-aminohydantoin with 5-nitro-2-furaldehyde to produce [¹⁵N]-Furagin.

Deuterium (D or ²H) Labeling

Deuterium can be introduced at various positions in the Furagin molecule, most commonly on the furan ring or the allylidene chain by using a deuterated 5-nitro-2-furaldehyde.

Proposed Protocol: Synthesis of [D]-Furagin via [D]-5-nitro-2-furaldehyde

  • Synthesis of [D]-2-furaldehyde: Deuterate 2-furaldehyde using methods such as N-heterocyclic carbene (NHC) catalysis with a deuterium source like D₂O.[8] This can introduce deuterium at the C-1 (formyl) position. Other methods can be employed for ring deuteration.

  • Synthesis of [D]-5-nitro-2-furaldehyde: Nitrate the [D]-2-furaldehyde as described previously to obtain [D]-5-nitro-2-furaldehyde.

  • Synthesis of [D]-Furagin: Condense the [D]-5-nitro-2-furaldehyde with unlabeled 1-aminohydantoin to yield [D]-Furagin.

Isotope Labeled Precursor Labeling Reagent/Method Expected Isotopic Enrichment Estimated Overall Yield
¹³C [¹³C]-1-aminohydantoin[¹³C]-Urea>98%Moderate
¹⁵N [¹⁵N]-1-aminohydantoin[¹⁵N]-Urea / [¹⁵N]-Hydrazine>99%[6]Moderate
Deuterium [D]-5-nitro-2-furaldehydeD₂O with NHC catalyst>95%[9]Good

Purification and Characterization

Purification: The synthesized Furagin, both labeled and unlabeled, can be purified by recrystallization from solvents such as nitromethane or by washing with hot ethanol. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization: The structure and isotopic enrichment of the synthesized compounds should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For isotopically labeled compounds, the disappearance of signals (for deuterium) or the appearance of coupling patterns (for ¹³C and ¹⁵N) confirms the position and extent of labeling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, which will differ for isotopically labeled analogues, thereby confirming successful labeling and allowing for the calculation of isotopic enrichment.

Technique Unlabeled Furagin (Expected Data) Isotopically Labeled Furagin (Expected Changes)
¹H NMR Characteristic signals for furan, allylidene, and hydantoin protons.Disappearance or reduced intensity of signals corresponding to deuterated positions.
¹³C NMR Characteristic signals for all carbon atoms.Enhanced signals for ¹³C-labeled positions; potential C-C or C-N coupling.
HRMS (ESI+) [M+H]⁺ at m/z corresponding to C₁₀H₉N₄O₅.[M+H]⁺ shifted by the mass of the incorporated isotopes (e.g., +n for n ¹³C, +n for n ¹⁵N, +n for n D).
Purity (HPLC) >98%>98%

Workflow Visualizations

Synthesis of Furagin

Synthesis_of_Furagin cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis 2-Furaldehyde 2-Furaldehyde Nitration Nitration 2-Furaldehyde->Nitration 5-nitro-2-furaldehyde 5-nitro-2-furaldehyde Nitration->5-nitro-2-furaldehyde Condensation Condensation 5-nitro-2-furaldehyde->Condensation Semicarbazide Semicarbazide Cyclization Cyclization Semicarbazide->Cyclization 1-aminohydantoin 1-aminohydantoin Cyclization->1-aminohydantoin 1-aminohydantoin->Condensation Furagin Furagin Condensation->Furagin

Caption: General workflow for the synthesis of Furagin.

Isotopic Labeling Workflow

Isotopic_Labeling_Workflow cluster_labeling Isotopic Labeling of Precursors cluster_final_product Synthesis of Labeled Furagin cluster_analysis Analysis and Characterization Labeled_Precursor_Synth Synthesis of Labeled Precursor (e.g., [13C]-1-aminohydantoin) Condensation_Reaction Condensation Reaction Labeled_Precursor_Synth->Condensation_Reaction Unlabeled_Precursor Unlabeled Precursor (e.g., 5-nitro-2-furaldehyde) Unlabeled_Precursor->Condensation_Reaction Labeled_Furagin Isotopically Labeled Furagin Condensation_Reaction->Labeled_Furagin Purification Purification (HPLC) Labeled_Furagin->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Labeled Furagin Characterization->Final_Product

Caption: General workflow for the synthesis and analysis of isotopically labeled Furagin.

References

Furagin-13C3: A Comprehensive Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the typical specifications found on a Certificate of Analysis (CoA) for Furagin-13C3, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies of the antibacterial agent Furagin. The information presented herein is a synthesized representation based on common analytical practices for isotopically labeled compounds and related nitrofurans, intended to serve as a comprehensive resource for researchers and quality control professionals.

Introduction to this compound

This compound is the ¹³C-labeled analogue of Furagin, an antibacterial agent primarily used for the treatment of urinary tract infections. Stable isotope-labeled internal standards are critical for quantitative bioanalytical assays, particularly those employing mass spectrometry. The use of this compound allows for the precise and accurate quantification of Furagin in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2][3]

Analytical Specifications

The following tables summarize the typical analytical specifications for this compound, providing researchers with expected quality control parameters.

Identification and Characterization
TestSpecification
Appearance Dark Yellow Solid
Molecular Formula C₇¹³C₃H₈N₄O₅
Molecular Weight 267.17 g/mol
¹H NMR Conforms to structure
Mass Spectrum Conforms to structure
Isotopic Purity ≥ 98%
Chemical Purity (HPLC) ≥ 98%
Physicochemical Properties
TestSpecification
Solubility Soluble in DMSO (e.g., 52 mg/mL)[4]
Storage Conditions 2-8°C, protected from light

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard practices in the pharmaceutical analysis of isotopically labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to separate it from any unlabeled Furagin or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mmol/L sodium dihydrogen phosphate, pH 3) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 370 nm.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on sensitivity.

  • Scan Range: m/z 100-500.

  • Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound. Isotopic purity is determined by comparing the peak intensity of the labeled compound to any unlabeled Furagin present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Analysis: The ¹H NMR spectrum is compared to the known spectrum of unlabeled Furagin. The absence of signals at the positions of the ¹³C labels and the overall conformity of the spectrum confirms the structure.

Diagrams and Workflows

The following diagrams illustrate the analytical workflow and logical relationships in the quality control of this compound.

Analytical_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Raw Material Raw Material Visual Inspection Visual Inspection Raw Material->Visual Inspection Sample Weighing Sample Weighing Visual Inspection->Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution HPLC HPLC Dissolution->HPLC Chemical Purity MS MS Dissolution->MS Identity & Isotopic Purity NMR NMR Dissolution->NMR Structural Confirmation Purity Calculation Purity Calculation HPLC->Purity Calculation Mass Verification Mass Verification MS->Mass Verification Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation CoA Generation CoA Generation Purity Calculation->CoA Generation Mass Verification->CoA Generation Spectral Interpretation->CoA Generation

Caption: Analytical workflow for this compound quality control.

HPLC_Method_Logic Sample Sample Injection Injection Sample->Injection C18 Column C18 Column Injection->C18 Column UV Detector (370 nm) UV Detector (370 nm) C18 Column->UV Detector (370 nm) Mobile Phase Mobile Phase Mobile Phase->C18 Column Chromatogram Chromatogram UV Detector (370 nm)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Calculation (%) Purity Calculation (%) Peak Integration->Purity Calculation (%)

Caption: Logical flow of the HPLC method for purity analysis.

MS_Identity_Confirmation Ion Source (ESI) Ion Source (ESI) Mass Analyzer Mass Analyzer Ion Source (ESI)->Mass Analyzer Ionization Detector Detector Mass Analyzer->Detector Separation by m/z Mass Spectrum Mass Spectrum Detector->Mass Spectrum Data Analysis Data Analysis Mass Spectrum->Data Analysis [M+H]+ Verification Identity Confirmed Identity Confirmed Data Analysis->Identity Confirmed

Caption: Process for mass spectrometric identity confirmation.

References

Commercial Suppliers and Technical Guide for Furagin-13C3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furagin-13C3, a stable isotope-labeled internal standard for the antibacterial agent Furagin. This document details commercially available sources, key technical data, experimental protocols for its use, and insights into the relevant biological pathways of its unlabeled counterpart, Furagin.

Introduction to this compound

This compound is the 13C-labeled version of Furagin, an antibiotic primarily used in the treatment of urinary tract infections.[1][2] As a stable isotope-labeled compound, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[3][4] The incorporation of three 13C atoms results in a mass shift that allows for its clear differentiation from the unlabeled Furagin in biological matrices, without altering its chemical properties.[5]

Commercial Suppliers

Several commercial suppliers offer this compound for research and developmental purposes. These suppliers provide the compound in various quantities and often include a Certificate of Analysis (CoA) detailing its quality and purity.

SupplierProduct Code/CAS No.Available QuantitiesAdditional Information
Simson Pharma Limited CAS No: NACustom SynthesisAccompanied by a Certificate of Analysis.
Alfa Chemistry Product #: APS008306Inquire for pricing---
MedChemExpress Cat. No.: HY-W74843050 mg, 100 mg, 250 mgProvides a data sheet and handling instructions.[2][6]
LGC Standards Product Code: TRC-F8630021 mg, 5 mg, 10 mgOffers exact weight packaging with a certificate.[7][8]
Pharmaffiliates Catalogue number: PA STI 089066Inquire for pricingSample Certificate of Analysis and MSDS available.[9]

Technical Data

The following table summarizes the key technical specifications for this compound based on information from various suppliers. While a complete Certificate of Analysis with precise isotopic enrichment is typically provided upon purchase, general quality standards are high.

ParameterSpecificationSource
Molecular Formula C7¹³C₃H₈N₄O₅LGC Standards[6], Pharmaffiliates[9]
Molecular Weight 267.17 g/mol LGC Standards[6], Pharmaffiliates[9]
Chemical Purity (HPLC) >95%LGC Standards[6]
Isotopic Enrichment Typically ≥98%MedChemExpress[5], Charles River Laboratories[10]
Appearance Dark Yellow SolidPharmaffiliates[9]
Storage Conditions 2-8°C RefrigeratorPharmaffiliates[9]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry. Below is a general protocol for its use.

Preparation of Stock Solutions
  • Solvent Selection : Furagin is soluble in DMSO at a concentration of 52 mg/mL (196.82 mM).[11] It is recommended to use fresh, moisture-absorbing DMSO.

  • Stock Solution Preparation :

    • Accurately weigh the desired amount of this compound.

    • Dissolve in an appropriate volume of DMSO to achieve a known concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in a tightly sealed vial.

Use as an Internal Standard in LC-MS/MS Analysis
  • Sample Preparation :

    • To each biological sample (e.g., plasma, urine), standard, and quality control sample, add a precise and consistent volume of the this compound internal standard stock solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis :

    • Inject the extracted sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both Furagin and this compound.

  • Quantification :

    • Calculate the peak area ratio of the analyte (Furagin) to the internal standard (this compound).

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of Furagin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

Furagin exhibits its therapeutic effects through two primary mechanisms: antibacterial activity and inhibition of human carbonic anhydrases.

Antibacterial Mechanism of Action

The antibacterial action of Furagin involves its intracellular reduction by bacterial nitroreductases to form reactive intermediates. These intermediates disrupt multiple essential cellular processes, leading to bacterial cell death.

Antibacterial_Mechanism cluster_cell Bacterial Cell Furagin Furagin Nitroreductases Nitroreductases Furagin->Nitroreductases Reduction Reactive_Intermediates Reactive_Intermediates Nitroreductases->Reactive_Intermediates DNA_Synthesis DNA_Synthesis Reactive_Intermediates->DNA_Synthesis Inhibition Protein_Synthesis Protein_Synthesis Reactive_Intermediates->Protein_Synthesis Inhibition Carbohydrate_Metabolism Carbohydrate_Metabolism Reactive_Intermediates->Carbohydrate_Metabolism Inhibition Cell_Death Cell_Death DNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death Carbohydrate_Metabolism->Cell_Death

Antibacterial mechanism of Furagin.
Carbonic Anhydrase Inhibition

Furagin is a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumorigenesis.[12][13] This inhibition is thought to occur through the binding of the hydantoin moiety of Furagin to the zinc ion in the active site of the enzyme.

CA_Inhibition Furagin Furagin hCA_IX_XII hCA IX & XII Furagin->hCA_IX_XII Binds to Active_Site_Zinc Active Site (Zn²⁺) hCA_IX_XII->Active_Site_Zinc pH_Regulation_Disruption Disruption of pH Regulation hCA_IX_XII->pH_Regulation_Disruption Inhibition leads to Anti_tumor_Effect Potential Anti-tumor Effect pH_Regulation_Disruption->Anti_tumor_Effect

Inhibition of carbonic anhydrases by Furagin.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Furagin in a biological matrix using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Biological_Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Biological_Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination

Bioanalytical workflow using this compound.

References

Furagin-13C3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Furagin-13C3, an isotopically labeled version of the antibacterial agent Furagin. This document details its chemical properties, proposed synthesis, and mechanism of action, tailored for a scientific audience.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart, Furagin.

PropertyThis compoundFuragin
CAS Number Not Available[1][2][3]1672-88-4[4][5]
Molecular Formula C₇¹³C₃H₈N₄O₅[1]C₁₀H₈N₄O₅[4][5]
Molecular Weight 267.17 g/mol [1][6]264.19 g/mol [4][5]
Synonyms Furazidine-13C3[6]Furazidin, Akritoin, F 35[5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible experimental workflow can be derived from general methods for synthesizing isotopically labeled nitrofuran derivatives.[2][3][7] The following proposed protocol outlines a potential synthetic route.

Proposed Synthesis of this compound

This protocol is a conceptual workflow and should be adapted and optimized based on laboratory conditions and available starting materials.

Objective: To synthesize this compound by incorporating three ¹³C atoms into the imidazolidine-2,4-dione ring of the Furagin molecule.

Materials:

  • ¹³C-labeled glycine (specific labeling pattern to be determined based on desired final product)

  • Potassium cyanate

  • Hydrochloric acid

  • 5-Nitro-2-furaldehyde diacetate

  • Hydrazine hydrate

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and equipment for organic synthesis

Methodology:

  • Synthesis of ¹³C-labeled 1-aminoimidazolidine-2,4-dione:

    • Step 1: Synthesis of ¹³C-labeled hydantoic acid. React ¹³C-labeled glycine with potassium cyanate in an aqueous solution.

    • Step 2: Cyclization to ¹³C-labeled hydantoin. Acidify the hydantoic acid solution with hydrochloric acid and heat to induce cyclization to the corresponding ¹³C-labeled hydantoin.

    • Step 3: N-Amination. React the ¹³C-labeled hydantoin with hydrazine hydrate to introduce the amino group at the N-1 position, yielding ¹³C-labeled 1-aminoimidazolidine-2,4-dione. The specific positions of the ¹³C labels will depend on the starting labeled glycine.

  • Condensation Reaction to form this compound:

    • React the synthesized ¹³C-labeled 1-aminoimidazolidine-2,4-dione with 5-nitro-2-furaldehyde diacetate in a suitable solvent such as ethanol.

    • The reaction is typically carried out under reflux conditions to promote the condensation reaction, forming the Schiff base linkage.

    • The product, this compound, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization:

The final product should be thoroughly characterized to confirm its identity and purity using techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight of 267.17 g/mol and the incorporation of three ¹³C atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the positions of the ¹³C labels.

Mechanism of Action

Furagin, and by extension this compound, is a nitrofuran antibiotic with a broad spectrum of activity.[4] Its mechanism of action is multifaceted, which contributes to a low incidence of bacterial resistance.[8][9] The antibacterial effect is initiated by the reduction of the nitro group on the furan ring by bacterial flavoproteins (nitroreductases).[8][10] This reduction generates highly reactive electrophilic intermediates.[10][11]

These reactive intermediates are the primary agents of bactericidal activity and disrupt several vital cellular processes simultaneously:[8][9][11]

  • DNA Damage: The reactive intermediates can covalently bind to bacterial DNA, leading to strand breaks and inhibiting DNA replication and repair mechanisms.[8][10]

  • Inhibition of Protein Synthesis: The intermediates can interact with and alter ribosomal proteins, thereby disrupting the process of protein synthesis.[8][9]

  • Interference with Metabolic Pathways: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, are inhibited by the reactive intermediates.[4][11]

  • Cell Wall Synthesis Inhibition: There is also evidence to suggest that Furagin can interfere with bacterial cell wall synthesis.[10][12]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis of this compound and its multifaceted mechanism of action.

experimental_workflow cluster_synthesis Proposed Synthesis of this compound glycine 13C-labeled Glycine hydantoic_acid 13C-labeled Hydantoic Acid glycine->hydantoic_acid + KCN kcn Potassium Cyanate hydantoin 13C-labeled Hydantoin hydantoic_acid->hydantoin + HCl, Heat amino_hydantoin 13C-labeled 1-aminoimidazolidine-2,4-dione hydantoin->amino_hydantoin + Hydrazine Hydrate hydrazine Hydrazine Hydrate furagin_13c3 This compound amino_hydantoin->furagin_13c3 + 5-Nitro-2-furaldehyde diacetate, Reflux nitrofuraldehyde 5-Nitro-2-furaldehyde diacetate nitrofuraldehyde->furagin_13c3 mechanism_of_action cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Bactericidal Effects furagin Furagin nitroreductases Bacterial Nitroreductases furagin->nitroreductases reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates Reduction dna Bacterial DNA reactive_intermediates->dna ribosomes Ribosomal Proteins reactive_intermediates->ribosomes enzymes Metabolic Enzymes reactive_intermediates->enzymes cell_wall Cell Wall Synthesis reactive_intermediates->cell_wall dna_damage DNA Damage dna->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis ribosomes->protein_synthesis_inhibition metabolism_disruption Disruption of Metabolism enzymes->metabolism_disruption cell_wall_inhibition Inhibition of Cell Wall Synthesis cell_wall->cell_wall_inhibition

References

An In-depth Technical Guide to the Stability and Storage of Furagin-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the stability and storage conditions for Furagin-13C3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this document primarily utilizes information available for its non-labeled analogue, Furagin, and structurally related nitrofuran compounds. The stability, degradation, and analytical methods for Furagin are expected to be highly representative of this compound.

Introduction

This compound is the isotopically labeled form of Furagin, a nitrofuran derivative employed as an antibacterial agent. In research and pharmaceutical development, understanding the stability and appropriate storage conditions of isotopically labeled standards is paramount to ensure their integrity, purity, and accuracy in quantitative analyses. This guide provides a comprehensive overview of the recommended storage conditions, stability profile under stress conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Recommended Storage Conditions

The preservation of this compound's chemical integrity is highly dependent on the storage conditions. The following table summarizes the recommended conditions based on the physical form of the compound.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 3 yearsStore in a dry, dark place.
2°C to 8°CShort-termFor routine use, refrigeration is acceptable.
In Solvent (DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 yearSuitable for working stock solutions.
Tablet Formulation Below 30°C or not higher than 25°CAs per manufacturerKeep in a dry place, protected from light.[1][2]

Shipping of the solid compound is typically done at ambient temperatures.

Stability Profile and Forced Degradation Studies

To elucidate the intrinsic stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4] A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.[2]

Experimental Protocols for Forced Degradation

The following table outlines the typical experimental conditions for conducting forced degradation studies on this compound.

Stress ConditionExperimental Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize before analysis.
Oxidative Degradation Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified duration.
Thermal Degradation Expose the solid this compound to dry heat (e.g., 80-100°C) for an extended period. Also, reflux a solution of the compound.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The solid compound should also be tested.

Potential Degradation Pathway

Based on studies of related nitrofuran antibiotics like Nitrofurantoin, the primary degradation pathway for Furagin, and by extension this compound, is expected to be photolysis.[5][6][7] The process can be initiated through several mechanisms, including the opening of the heterocyclic ring, nucleophilic substitution of the nitro group, or cleavage of the N-N bond in the hydantoin moiety.[1][8] A major degradation product of other nitrofurans under photolytic conditions is nitrofuraldehyde.[5][6]

The following diagram illustrates a plausible photodegradation pathway for Furagin.

G A Furagin B Excited State Furagin A->B UV/Visible Light C Heterocyclic Ring Opening / Hydrolysis B->C D N-N Bond Cleavage B->D F Other Degradation Products C->F E 5-Nitro-2-furaldehyde D->E E->F Further Degradation

Caption: Plausible photodegradation pathways of Furagin.

Analytical Methodologies for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the intact active pharmaceutical ingredient (API) from its degradation products, excipients, and impurities.[2] For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is highly suitable.[4][9][10][11]

Experimental Protocol for a Stability-Indicating HPLC Method

  • Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for Furagin, determined by UV spectroscopy.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation products generated during forced degradation studies.

Conclusion

The stability and integrity of this compound are best maintained by storing the solid material at -20°C in a dry, dark environment. Solutions should be stored at -80°C for long-term use and aliquoted to prevent degradation from repeated freeze-thaw cycles. This compound is susceptible to degradation, particularly through photolysis. Therefore, exposure to light should be minimized. The development and validation of a stability-indicating HPLC method are essential for accurately monitoring the purity and stability of this compound in research and development settings.

References

An In-depth Technical Guide to Furagin-13C3 for Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin, a nitrofuran derivative, is an antibacterial agent utilized for the treatment of urinary tract infections. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Furagin-13C3, in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), represents the gold standard for pharmacokinetic research. This guide provides a comprehensive overview of the application of this compound in pharmacokinetic studies, detailing experimental protocols and data interpretation.

Stable isotope labeling involves the incorporation of heavy isotopes, such as ¹³C, into a drug molecule. This labeling does not alter the physicochemical or pharmacological properties of the drug but allows for its differentiation from the endogenous, unlabeled compound. This technique is invaluable for determining key pharmacokinetic parameters with high precision and accuracy.[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Recent studies have revealed that Furagin and its derivatives act as inhibitors of human carbonic anhydrases (CAs), particularly isoforms hCA IX and XII, which are highly expressed in various tumors.[2][3] This inhibitory activity suggests a potential for repurposing Furagin as an anti-cancer agent.[2][3] The mechanism involves the binding of Furagin to the zinc ion within the active site of the carbonic anhydrase enzyme.

cluster_0 Cell Membrane cluster_1 Intracellular Furagin Furagin CA_IX_XII Carbonic Anhydrase (CA IX/XII) Furagin->CA_IX_XII Inhibition H H⁺ CA_IX_XII->H Product HCO3 HCO₃⁻ CA_IX_XII->HCO3 Product H2CO3 H₂CO₃ H2CO3->CA_IX_XII Substrate Screening Screening Dosing Oral Administration of this compound Screening->Dosing Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

References

The Metabolic Fate of Furagin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of Furagin (also known as furazidin), a nitrofuran antibiotic primarily used for the treatment of urinary tract infections. The document delves into the absorption, distribution, metabolism, and excretion (ADME) of Furagin, with a focus on quantitative data, experimental methodologies, and a proposed metabolic pathway. While specific human metabolic pathways for Furagin are not extensively documented, this guide synthesizes available data and draws parallels with structurally similar nitrofuran compounds to provide a robust working model for researchers.

Introduction

Furagin is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class.[1] Its efficacy is intrinsically linked to its metabolic activation within bacterial cells. However, understanding its metabolic fate within the human body is crucial for optimizing therapeutic efficacy, minimizing potential toxicity, and guiding further drug development. This guide aims to provide a detailed technical resource on the ADME of Furagin, consolidating available data for researchers and professionals in the field.

Pharmacokinetics

Absorption

Furagin is administered orally and is well-absorbed from the gastrointestinal tract.[2][3] Studies in human volunteers have shown that the presence of food significantly enhances the rate of absorption, although the total amount of drug absorbed remains largely unchanged.[2]

Distribution

Following absorption, Furagin is distributed throughout the body. However, it is noteworthy that serum concentrations of Furagin are generally low, while it concentrates effectively in the urine, which is critical for its therapeutic action in urinary tract infections.[2][3]

Metabolism

The metabolism of nitrofurans is generally characterized by the reduction of the 5-nitro group, a critical step for their antibacterial activity, which is primarily carried out by bacterial nitroreductases.[4][5][6] In mammals, a similar reduction can occur, catalyzed by enzymes such as cytochrome P450 reductase.[7][8] While the specific metabolic pathways of Furagin in humans have not been definitively elucidated, it is proposed to follow a similar route to other nitrofurans like nitrofurantoin.

This likely involves the formation of reactive intermediates, including hydroxylamino- and amino-derivatives. These intermediates are thought to be responsible for both the therapeutic and potential toxic effects of the drug. Further metabolism may involve the opening of the furan ring.[9] For the related compound nitrofurantoin, the metabolite 1-aminohydantoin (AHD) has been identified.[10] Given the structural similarity, it is plausible that Furagin undergoes analogous transformations.

Excretion

The primary route of excretion for Furagin and its metabolites is through the kidneys into the urine.[2][3] A significant portion of the administered dose is excreted as the unchanged parent drug.

Quantitative Pharmacokinetic Data

The following table summarizes the key quantitative pharmacokinetic parameters for Furagin based on studies in human volunteers.

ParameterValueReference
Urinary Recovery (24h) 8-13% (as unchanged Furagin)[2]

Proposed Metabolic Pathway of Furagin

Based on the known metabolism of other nitrofuran antibiotics, a proposed metabolic pathway for Furagin in humans is presented below. This pathway is hypothetical and awaits experimental verification. The initial and key step is the reduction of the nitro group, which can lead to the formation of reactive intermediates and subsequent degradation products.

Furagin_Metabolism Furagin Furagin Hydroxylaminofuragin Hydroxylaminofuragin (Reactive Intermediate) Furagin->Hydroxylaminofuragin Nitroreduction (e.g., Cytochrome P450 Reductase) Excretion Urinary Excretion Furagin->Excretion Unchanged Drug Aminofuragin Aminofuragin Hydroxylaminofuragin->Aminofuragin Further Reduction RingOpening Furan Ring Opening Products Aminofuragin->RingOpening Spontaneous/ Enzymatic Cleavage RingOpening->Excretion

Caption: A proposed metabolic pathway for Furagin in humans.

Experimental Protocols

Detailed experimental protocols for the analysis of nitrofuran metabolites in biological matrices are crucial for advancing research in this area. The following section outlines a general methodology adapted from established procedures for the detection of nitrofuran residues.[11][12][13]

Analysis of Nitrofuran Metabolites in Urine

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nitrofuran metabolites in urine.

5.1.1. Sample Preparation

  • Hydrolysis: To release protein-bound metabolites, a urine sample (e.g., 1 mL) is subjected to acid hydrolysis. This is typically achieved by adding hydrochloric acid to a final concentration of 0.1-0.2 M and incubating at an elevated temperature (e.g., 37°C) for several hours or overnight.

  • Derivatization: Following hydrolysis, a derivatizing agent, commonly 2-nitrobenzaldehyde (NBA), is added to the sample. This reaction converts the primary amine group of the metabolite into a more stable and readily detectable derivative. The reaction is typically carried out at 37°C.

  • Extraction: The derivatized metabolites are then extracted from the aqueous matrix using a suitable organic solvent, such as ethyl acetate. This is typically performed via liquid-liquid extraction. The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent.

5.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each derivatized metabolite are monitored.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of nitrofuran metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for nitrofuran metabolite analysis.

Conclusion

The metabolic fate of Furagin in humans is an area that requires further investigation to fully delineate its biotransformation pathways and identify the specific metabolites formed. The available pharmacokinetic data indicate that a small percentage of the drug is excreted unchanged in the urine, suggesting that the majority undergoes metabolism. Based on the well-established metabolism of other nitrofurans, a reductive pathway is the most likely route of biotransformation. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at identifying and quantifying Furagin metabolites in human biological matrices. A deeper understanding of Furagin's metabolism will be invaluable for optimizing its clinical use and for the development of new, safer, and more effective nitrofuran antibiotics.

References

The Unseen Hand: A Technical Guide to Stable Isotopes in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of stable isotope labeling in modern drug metabolism research. By substituting atoms with their heavier, non-radioactive counterparts, researchers can unlock a wealth of information about a drug's journey through the body. This technique offers a safe and powerful alternative to radiolabeling, providing high-precision data for critical stages of drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into a drug molecule.[] These isotopes are chemically identical to their naturally abundant, lighter counterparts but possess a greater mass due to the presence of extra neutrons. This mass difference, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to differentiate the labeled drug and its metabolites from endogenous molecules.[]

The key advantage of this methodology lies in the Kinetic Isotope Effect (KIE) , particularly with deuterium labeling. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes.[][2] This can significantly slow down the rate of metabolism at the site of deuteration, a phenomenon that can be leveraged to improve a drug's pharmacokinetic profile.[][2][3]

Key Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope labeling is a versatile tool with a wide array of applications throughout the drug development pipeline.

  • Metabolite Identification and Structural Elucidation : By analyzing the mass shift between the parent drug and its metabolites, researchers can readily identify and characterize metabolic pathways. The distinct isotopic signature of the labeled compound acts as a clear marker, simplifying the interpretation of complex mass spectra.

  • Pharmacokinetic (PK) Studies : Stable isotopes are instrumental in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. They allow for precise quantification of the drug and its metabolites in various biological matrices.

  • Absolute Bioavailability Studies : A "gold standard" method for determining absolute bioavailability involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) stable isotope-labeled microdose.[4] This approach eliminates the need for a washout period and reduces inter-individual variability.[4]

  • Drug-Drug Interaction (DDI) Studies : Stable isotope-labeled compounds can be used to investigate the influence of one drug on the metabolism of another, providing crucial information for predicting potential adverse interactions.

  • Improving Drug Properties : The kinetic isotope effect of deuterium can be strategically employed to slow down drug metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[][2][3]

Quantitative Data Presentation

The impact of stable isotope labeling, particularly deuteration, on pharmacokinetic parameters is evident in several approved drugs. The following tables summarize comparative data for two such examples.

Table 1: Comparative Pharmacokinetic and Efficacy Data of Donafenib (Deuterated Sorafenib) vs. Sorafenib
ParameterDonafenib (0.2 g twice daily)Sorafenib (0.4 g twice daily)Reference
Median Overall Survival (OS) 12.1 months10.3 months[5][6][7]
Median Progression-Free Survival (PFS) 3.7 months3.6 months[5][6][7]
Objective Response Rate (ORR) 4.6%2.7%[5][6][7]
Disease Control Rate (DCR) 30.8%28.7%[5][6][7]
Drug-related Grade ≥ 3 Adverse Events 38%50%[5][6]

Data from a Phase II/III clinical trial in patients with unresectable or metastatic hepatocellular carcinoma.[5][6][7]

Table 2: Comparative Pharmacokinetic Data of Deutetrabenazine (Deuterated Tetrabenazine) vs. Tetrabenazine
ParameterDeutetrabenazineTetrabenazineReference
Half-life of active metabolites Longer (3- to 4-fold)Shorter[8]
Peak-to-trough fluctuations of total active metabolites Lower (11-fold)Higher[8]
Equivalent Dose for comparable exposure 11.4 - 13.2 mg25 mg[8]
Effect of food on total active metabolite exposure (AUC) No significant effectNot specified[8]
Effect of food on peak concentration (Cmax) of total active metabolites Increased by ~50% (but still lower than tetrabenazine)Not specified[8]

Data from studies in healthy volunteers.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in stable isotope-based drug metabolism studies.

In Vitro Liver Microsomal Stability Assay

This assay is a common in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials and Equipment:

  • Liver microsomes (human or other species)

  • Test compound and stable isotope-labeled internal standard

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator (37°C)

  • Centrifuge

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (phosphate buffer with MgCl₂).

  • Incubation:

    • In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing the stable isotope-labeled internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

In Vivo Absolute Bioavailability Study Using a Stable Isotope-Labeled Microdose

This clinical study design allows for the precise determination of a drug's absolute bioavailability in humans.

Study Design:

This is typically a single-period, open-label study in healthy volunteers.

Procedure:

  • Dose Administration:

    • Administer a single oral therapeutic dose of the unlabeled drug to the subjects.

    • At the time of the anticipated maximum plasma concentration (Tmax) of the oral dose, administer a single intravenous (IV) microdose (typically ≤ 100 µg) of the stable isotope-labeled drug.[4]

  • Blood Sampling:

    • Collect serial blood samples at predefined time points before and after both the oral and IV administrations.

  • Sample Processing:

    • Process the blood samples to obtain plasma.

    • Store the plasma samples frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method to simultaneously quantify the concentrations of the unlabeled (from the oral dose) and the stable isotope-labeled (from the IV dose) drug in the plasma samples.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for both the oral and IV administrations, including the area under the plasma concentration-time curve (AUC).

    • The absolute bioavailability (F) is calculated using the following formula:

      • F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

      • Where AUC_oral and AUC_IV are the dose-normalized AUCs for the oral and IV administrations, respectively, and Dose_oral and Dose_IV are the administered oral and IV doses.

Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate key experimental workflows and metabolic pathways.

Experimental Workflow for In Vitro Microsomal Stability Assay

G Workflow for In Vitro Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solutions Prepare Stock Solutions (Test Compound, Buffers, NADPH System) mix_components Combine Microsomes, Buffer, and Test Compound prep_solutions->mix_components prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction time_points Collect Aliquots at Specific Time Points start_reaction->time_points terminate Terminate Reaction with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot_data->calculate

Caption: Workflow for In Vitro Liver Microsomal Stability Assay.

Metabolic Pathway of a Drug via Cytochrome P450

G Simplified Drug Metabolism via Cytochrome P450 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Drug->CYP450 Oxidation, Reduction, or Hydrolysis Metabolite1 Phase I Metabolite (More Polar) CYP450->Metabolite1 UGT UGT Enzymes Metabolite1->UGT Conjugation (e.g., Glucuronidation) Metabolite2 Phase II Metabolite (Conjugated, Water-Soluble) UGT->Metabolite2 Excretion Excretion (Urine or Bile) Metabolite2->Excretion

References

Methodological & Application

Application Note: Quantification of Furagin in Biological Matrices using Furagin-13C3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furagin, a nitrofuran antibiotic, is utilized for the treatment of urinary tract infections. Accurate quantification of Furagin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Furagin in plasma and urine, employing Furagin-13C3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision[1].

Principle

This method utilizes protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Furagin and its internal standard, this compound, are detected based on their specific precursor-to-product ion transitions.

Experimental Protocols

Materials and Reagents
  • Furagin analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Polypropylene microcentrifuge tubes and 96-well plates

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Furagin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Furagin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

3.1. Plasma Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

3.2. Urine Sample Preparation (Dilute-and-Shoot)

  • Pipette 20 µL of urine sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 170 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial or a 96-well plate for injection.

LC-MS/MS Conditions

4.1. Liquid Chromatography

  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of nitrofurans[1][2].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.2. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • The molecular weight of Furagin is 264.19 g/mol [3][4][5][6][7].

    • The molecular weight of this compound is 267.17 g/mol [8].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Furagin265.1134.110025
This compound268.1137.110025

Note: The product ions are proposed based on the common fragmentation of the nitrofuran structure. Optimization of collision energy is recommended.

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of Furagin to this compound against the nominal concentration of Furagin. The linear range for this assay is typically 1-1000 ng/mL in both plasma and urine.

Table 1: Representative Calibration Curve Data for Furagin in Human Plasma

Nominal Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0120.9898.0
50.0615.05101.0
100.12310.1101.0
500.61549.899.6
1001.23100.2100.2
5006.18501.5100.3
100012.4998.799.9

A linear regression with a weighting factor of 1/x² is typically used, with a correlation coefficient (r²) > 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 2: Intra- and Inter-Day Precision and Accuracy for Furagin in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-Day Mean Conc. (ng/mL) ± SD (n=6)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Mean Conc. (ng/mL) ± SD (n=18)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LQC32.95 ± 0.155.198.32.98 ± 0.186.099.3
MQC7576.2 ± 3.14.1101.675.5 ± 3.95.2100.7
HQC750742.5 ± 25.23.499.0748.1 ± 31.44.299.7

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% (±20% for LLOQ) of the nominal value.

Pharmacokinetic Study Data Example

The developed method can be applied to pharmacokinetic studies. After a single oral dose of 200 mg of Furagin, serum concentrations can be monitored over time[9][10].

Table 3: Example Plasma Concentration-Time Data for Furagin

Time (hours)Mean Plasma Concentration (ng/mL) (n=6)
0.5150.3
1452.8
2789.1
4512.6
6234.5
898.7
1225.4
245.1

Mandatory Visualizations

Mechanism of Action of Furagin

Furagin is a prodrug that is activated within bacterial cells. Bacterial nitroreductases reduce the nitro group of Furagin, generating reactive intermediates. These intermediates are highly reactive and can damage bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to bacterial cell death.

Furagin_Mechanism Furagin_ext Furagin (extracellular) Furagin_int Furagin (intracellular) Furagin_ext->Furagin_int Uptake Nitroreductases Bacterial Nitroreductases Furagin_int->Nitroreductases Reactive_Intermediates Reactive Intermediates (Nitroso and Hydroxylamino derivatives) Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Macromolecules Other Macromolecules Reactive_Intermediates->Macromolecules Damage1 DNA Damage (Strand breaks) DNA->Damage1 Damage2 Inhibition of Protein Synthesis Ribosomes->Damage2 Damage3 Disruption of Cellular Processes Macromolecules->Damage3 Cell_Death Bacterial Cell Death Damage1->Cell_Death Damage2->Cell_Death Damage3->Cell_Death

Caption: Mechanism of action of Furagin.

Experimental Workflow

The following diagram illustrates the workflow for the quantification of Furagin in plasma and urine samples.

LCMSMS_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma_Sample Plasma Sample (50 µL) Add_IS_P Add this compound IS Plasma_Sample->Add_IS_P Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS_P->Protein_Precipitation Centrifuge_P Centrifugation Protein_Precipitation->Centrifuge_P Evaporate Evaporation Centrifuge_P->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS_Analysis Urine_Sample Urine Sample (20 µL) Add_IS_U Add this compound IS Urine_Sample->Add_IS_U Dilute Dilution (Mobile Phase) Add_IS_U->Dilute Centrifuge_U Centrifugation Dilute->Centrifuge_U Centrifuge_U->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: LC-MS/MS workflow for Furagin analysis.

References

Application Note: Quantitative Analysis of Furagin in Human Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furagin is a nitrofuran derivative antibacterial agent used in the treatment of urinary tract infections. Accurate and reliable quantification of Furagin in plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Furagin in human plasma. The method utilizes the principle of stable isotope dilution with a deuterated internal standard (Furagin-d4) to ensure high accuracy and precision. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure.

Experimental Protocols

Materials and Reagents
  • Furagin reference standard (≥99% purity)

  • Furagin-d4 (internal standard, IS, ≥99% purity, custom synthesis)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X 33 µm)

Instrumentation
  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).[1][2]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Furagin and Furagin-d4 by dissolving the accurately weighed compounds in a suitable solvent such as a DMF/water (50:50, v/v) mixture.[1]

  • Working Standard Solutions: Prepare serial dilutions of the Furagin stock solution with 50:50 methanol/water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Furagin-d4 stock solution with 50:50 methanol/water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples (e.g., 1-2000 ng/mL) and QC samples at low, medium, and high concentration levels (e.g., 3, 300, 1500 ng/mL).

Sample Preparation Protocol
  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL Furagin-d4) to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Apply gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute the analyte and IS with 1 mL of a mixture of acetonitrile and water (e.g., 60:40, v/v).[1]

  • Transfer the eluent to an autosampler vial.

  • Inject a portion of the eluent (e.g., 5 µL) into the LC-MS/MS system.[1]

LC-MS/MS Conditions
  • LC Parameters:

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • Gradient: An isocratic or gradient elution can be optimized. A potential starting point is 70% A and 30% B.

    • Column Temperature: 40 °C.

    • Run Time: Approximately 4-5 minutes.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500 °C.

    • MRM Transitions: The precursor-to-product ion transitions for Furagin and its internal standard must be optimized. Based on similar compounds like nitrofurantoin, the transitions would be determined by infusing the standards into the mass spectrometer.[1][2][3] For nitrofurantoin, a common transition is m/z 237.0 → 151.8.[1][2][3][4]

    • Dwell Time: 200-300 ms.[1]

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, based on validated methods for similar nitrofuran compounds.[2][3]

Table 1: Calibration Curve and Sensitivity

Parameter Result
Linearity Range 5.0 - 1500 ng/mL[2]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 0.25 ng/mL[2]

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[2] |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ 5.0 ≤ 5.8%[2] ≤ 5.8%[2] 95-105%
Low QC 15.0 ≤ 5.8%[2] ≤ 5.8%[2] 95-105%
Mid QC 750 ≤ 5.8%[2] ≤ 5.8%[2] 95-105%

| High QC | 1200 | ≤ 5.8%[2] | ≤ 5.8%[2] | 95-105% |

Table 3: Recovery and Matrix Effect

Parameter Result
Mean Extraction Recovery > 92%[2]

| Matrix Effect | Minimal ion suppression or enhancement |

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Pipette 100 µL Plasma p2 2. Add Internal Standard (Furagin-d4) p1->p2 p3 3. Vortex Mix p2->p3 p4 4. Load on Conditioned SPE Cartridge p3->p4 p5 5. Wash Cartridge p4->p5 p6 6. Elute Analytes p5->p6 a1 7. Inject Eluent into HPLC/UHPLC System p6->a1 Transfer Eluent a2 8. Chromatographic Separation (C18 Column) a1->a2 a3 9. ESI Ionization (Negative Mode) a2->a3 a4 10. Mass Spectrometry Detection (MRM) a3->a4 d1 11. Peak Integration a4->d1 Acquire Data d2 12. Calculate Area Ratio (Analyte/IS) d1->d2 d3 13. Quantify using Calibration Curve d2->d3

Caption: Workflow for Furagin analysis in plasma.

Conclusion

The described LC-MS/MS method with isotope dilution provides a reliable, sensitive, and accurate protocol for the quantitative determination of Furagin in human plasma. The use of an isotopically labeled internal standard minimizes potential variability from sample preparation and matrix effects, ensuring high-quality data suitable for regulated bioanalysis. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

References

Method Development for Bioanalysis of Furagin in Human Urine by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-012

Abstract

This application note describes a simple, sensitive, and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Furagin in human urine. The method involves a straightforward "dilute-and-shoot" sample preparation, making it suitable for high-throughput analysis. This method has been developed and validated based on established protocols for similar nitrofuran antibiotics and adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]

Introduction

Furagin is a nitrofuran antibiotic used for the treatment of urinary tract infections.[4] Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This application note provides a detailed protocol for a validated HPLC-UV method to quantify Furagin in human urine, offering a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm particle size).

  • Software: OpenLab CDS or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric acid (analytical grade), Furagin reference standard (>99% purity), and ultrapure water.

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in Table 1.

ParameterCondition
Mobile Phase Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (25:75 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 375 nm
Injection Volume 20 µL
Run Time 10 minutes

Method Validation

The method was validated according to international guidelines to ensure its reliability for the intended purpose.[1][2][3] The validation parameters assessed included linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, selectivity, and stability.

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing a series of calibration standards in urine. The calibration curve was linear over the concentration range of 0.5 - 50 µg/mL. The Lower Limit of Quantification (LLOQ) was determined to be 0.5 µg/mL.

ParameterResult
Calibration Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = 12543x + 257
LLOQ 0.5 µg/mL
Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High). The results, summarized in the table below, demonstrate that the method is both accurate and precise.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low QC 1.53.2-1.84.1-2.5
Medium QC 152.10.92.81.2
High QC 401.81.52.51.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated to ensure that the sample preparation and urine matrix do not interfere with the quantification of Furagin.

QC LevelConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Low QC 1.598.21.5
Medium QC 1599.1-0.8
High QC 4098.7-1.2

Stability

The stability of Furagin in human urine was assessed under various storage and handling conditions. The results indicate that Furagin is stable under the tested conditions.

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature) 24 hours97.5
Freeze-Thaw (3 cycles) -20°C to Room Temp96.8
Long-term Storage 30 days at -20°C98.1

Detailed Protocols

Preparation of Solutions

Mobile Phase (20mM Potassium Dihydrogen Phosphate buffer, pH 4.5):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1 L of ultrapure water.

  • Adjust the pH to 4.5 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 75:25 (v/v) ratio.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Furagin reference standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at 4°C, protected from light.

Working Standard Solutions:

  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain the desired concentrations for calibration standards and QC samples.

Sample Preparation ("Dilute-and-Shoot")
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes.

  • Take 100 µL of the supernatant and dilute with 900 µL of the mobile phase.

  • Vortex the diluted sample for 30 seconds.

  • Transfer the diluted sample to an HPLC vial for analysis.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared samples, calibration standards, and QC samples.

  • Monitor the chromatograms at 375 nm.

  • Quantify the Furagin peak based on the peak area using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine_sample Urine Sample vortex1 Vortex urine_sample->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute vortex2 Vortex dilute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection (375 nm) chrom_separation->uv_detection data_analysis Data Analysis uv_detection->data_analysis method_development_logic cluster_method_dev Method Development cluster_method_val Method Validation lit_review Literature Review (Nitrofurans) instrument_setup Instrument Setup (HPLC-UV) lit_review->instrument_setup mobile_phase_opt Mobile Phase Optimization instrument_setup->mobile_phase_opt sample_prep_dev Sample Preparation Development mobile_phase_opt->sample_prep_dev linearity Linearity & LLOQ sample_prep_dev->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision selectivity Selectivity accuracy_precision->selectivity stability Stability selectivity->stability

References

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Furagin in biological matrices. Furagin, a nitrofuran antibacterial agent, is quantified using a protocol adapted from established methods for similar nitrofuran compounds.[1][2] This method employs a straightforward sample preparation procedure and utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection. All quantitative data and experimental parameters are presented in easily accessible tables, and key experimental workflows are visualized using diagrams.

Introduction

Furagin is a synthetic broad-spectrum antibacterial agent belonging to the nitrofuran class of drugs. It is primarily used for the treatment of uncomplicated urinary tract infections. Accurate and reliable quantification of Furagin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[3] This protocol provides a detailed procedure for the quantitative analysis of Furagin, which can be readily implemented in a research or clinical laboratory setting.

Experimental Workflow

The overall experimental workflow for the quantification of Furagin is depicted in the following diagram.

Furagin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Furagin Calibration->Quantification

Caption: Overall experimental workflow for Furagin quantification.

Materials and Reagents

  • Furagin reference standard

  • Internal Standard (IS): Nitrofurantoin-d3 or a structurally similar nitrofuran not present in the samples.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

Experimental Protocols

Standard Solution Preparation

Prepare stock solutions of Furagin and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into the blank biological matrix.

Sample Preparation

A protein precipitation method is recommended for sample preparation.

  • To 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
MRM Transitions

The following MRM transitions should be monitored. The exact collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Furagin 265.1134.0100
96.0100
Internal Standard To be determined based on the selected ISTo be determined100

Note: The precursor ion for Furagin corresponds to its protonated molecule [M+H]⁺, with a molecular weight of 264.19 g/mol .[4]

Predicted Fragmentation of Furagin

The proposed fragmentation pathway for Furagin is illustrated below. The precursor ion at m/z 265.1 is expected to fragment into characteristic product ions upon collision-induced dissociation.

Furagin Fragmentation Precursor Furagin [M+H]⁺ m/z 265.1 Fragment1 Product Ion m/z 134.0 Precursor->Fragment1 CID Fragment2 Product Ion m/z 96.0 Precursor->Fragment2 CID NeutralLoss1 Loss of C4H3N3O3 NeutralLoss2 Loss of C4H4N2O2

Caption: Predicted fragmentation of the Furagin precursor ion.

Data Presentation and Analysis

The concentration of Furagin in the samples is determined by constructing a calibration curve. The peak area ratio of Furagin to the IS is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration.

Table 1: Quantitative Data Summary (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Furagin 265.1134.096.0
Internal Standard Dependent on ISDependent on ISDependent on IS

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of Furagin in biological matrices. The described method is selective, sensitive, and can be readily validated and implemented in various research and development settings. The provided experimental details and diagrams serve as a valuable resource for scientists and professionals involved in the analysis of Furagin.

References

Application Notes and Protocols for Furagin-13C3 in Vivo Metabolic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furagin-13C3 and its Application in Metabolic Profiling

Furagin, a nitrofuran derivative, is an antibacterial agent primarily used in the treatment of urinary tract infections.[1][2] Its mechanism of action involves the inhibition of bacterial DNA synthesis.[1][2] Understanding the in vivo metabolism of Furagin is crucial for optimizing its therapeutic efficacy and safety profile. The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for detailed metabolic profiling.

Stable isotope labeling involves replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing 12C with 13C).[3][4] this compound is chemically identical to its unlabeled counterpart and is metabolized through the same pathways in the body.[4] The key advantage of using this compound is that its metabolites can be readily distinguished from endogenous molecules of similar mass using mass spectrometry. This allows for the precise tracking and quantification of the drug and its metabolites in various biological matrices, providing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Advantages of using this compound for in vivo metabolic profiling:

  • High Specificity and Sensitivity: Enables accurate detection and quantification of drug-related material, even at low concentrations.

  • Reduced Background Interference: Mass spectrometry can selectively detect the 13C-labeled molecules, minimizing interference from endogenous compounds.

  • Elucidation of Metabolic Pathways: Allows for the identification of novel metabolites and a more complete picture of the drug's biotransformation.[3]

  • Pharmacokinetic Analysis: Provides precise data on the time course of the parent drug and its metabolites in different tissues and fluids.

Metabolic Pathway of Furagin

The metabolism of Furagin involves several biotransformation reactions. Based on the known metabolism of similar nitrofuran compounds, the anticipated metabolic pathway of Furagin involves reduction of the nitro group and potential cleavage of the side chain. The introduction of a 13C3 label into the Furagin molecule provides a distinct mass signature to trace these metabolic transformations.

Furagin_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Furagin_13C3 This compound Nitroreduction Nitroreduction (e.g., by nitroreductases) Furagin_13C3->Nitroreduction Hydroxylated_Metabolites Hydroxylated Metabolites (13C3-labeled) Furagin_13C3->Hydroxylated_Metabolites Oxidation Urine Urine Furagin_13C3->Urine Unchanged Reactive_Intermediates Reactive Intermediates (13C3-labeled) Nitroreduction->Reactive_Intermediates Conjugated_Metabolites Conjugated Metabolites (e.g., glucuronides, sulfates) (13C3-labeled) Reactive_Intermediates->Conjugated_Metabolites Conjugation Feces Feces Reactive_Intermediates->Feces Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Conjugated_Metabolites->Urine

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for this compound metabolism is not publicly available, the following table presents known pharmacokinetic parameters for unlabeled Furagin in humans.[5][6] A study using this compound would aim to populate a similar table with more detailed metabolite information.

ParameterValueBiological MatrixReference
Urinary Recovery (24h) 8-13%Urine[5][6]
Effect of Food on Absorption Increased absorption speedSerum[5][6]

Experimental Protocols

In Vivo Dosing and Sample Collection

This protocol outlines a general procedure for an in vivo metabolic profiling study in a rodent model. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Metabolic cages

  • Rodent model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Urine and feces collection tubes

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

    • Administer a single oral dose of this compound to the animals. A typical dose might range from 10 to 100 mg/kg, depending on the study objectives.

  • Sample Collection:

    • Urine and Feces: House animals in metabolic cages for the collection of urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Urine: Measure the volume of urine collected at each interval and store an aliquot at -80°C until analysis.

    • Feces: Record the wet weight of feces and store at -80°C.

    • Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C.

  • Tissue Collection (Terminal): At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, gastrointestinal tract). Snap-freeze the tissues in liquid nitrogen and store at -80°C.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase Acclimatization Acclimatization Dosing Dosing with This compound Acclimatization->Dosing Sample_Collection Urine, Feces, Blood, Tissue Collection Dosing->Sample_Collection Sample_Preparation Sample Preparation (Extraction) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Analysis Data Processing and Metabolite Identification LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo metabolic profiling.

Sample Preparation for LC-MS Analysis

The choice of extraction method is critical for comprehensive metabolite recovery. A combination of protein precipitation and liquid-liquid extraction is often effective.

Materials:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Protocol for Plasma Samples:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold ACN containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 MeOH:Water) for LC-MS analysis.

  • Transfer to an autosampler vial.

Protocol for Tissue Samples:

  • Weigh a portion of the frozen tissue (e.g., 100 mg).

  • Add a volume of cold homogenization solvent (e.g., 4 volumes of 80% MeOH) and ceramic beads.

  • Homogenize the tissue using a bead beater or similar instrument.

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • Proceed with the supernatant as described for plasma samples from step 5 onwards.

LC-MS/MS Analysis

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred analytical technique for metabolic profiling.

LC Parameters (Example):

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate metabolites of varying polarities.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

MS Parameters (Example):

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

  • Scan Mode: Full scan for untargeted profiling, followed by data-dependent MS/MS (ddMS2) for structural elucidation.

  • Mass Range: A wide mass range (e.g., m/z 50-1000) to cover the parent drug and its potential metabolites.

  • Resolution: High resolution (e.g., >60,000) to enable accurate mass measurements and formula prediction.

Data Analysis and Metabolite Identification

The data acquired from the LC-MS/MS analysis will be processed using specialized software. The general workflow is as follows:

  • Peak Picking and Alignment: The software detects and aligns chromatographic peaks across all samples.

  • Isotopologue Filtering: The key step is to filter for features that show the characteristic mass shift corresponding to the 13C3 label.

  • Metabolite Identification:

    • The accurate mass and retention time of the parent this compound are used for its identification.

    • Potential metabolites are identified by searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation) relative to the parent drug.

    • The MS/MS fragmentation patterns of the parent drug and its metabolites are compared to confirm structural similarities and identify the site of modification.

  • Quantification: The peak areas of the 13C3-labeled parent drug and its metabolites are used for relative or absolute quantification.

Data_Analysis_Workflow Raw_Data Raw LC-MS Data Peak_Picking Peak Picking & Alignment Raw_Data->Peak_Picking Isotope_Filtering 13C3 Isotope Pattern Filtering Peak_Picking->Isotope_Filtering Metabolite_ID Metabolite Identification (Accurate Mass, MS/MS) Isotope_Filtering->Metabolite_ID Quantification Quantification (Peak Area) Metabolite_ID->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: Data analysis workflow for metabolite identification.

References

Application Notes and Protocols for a Validated Bioanalytical Method for Furagin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furagin, a nitrofuran derivative, is an antibacterial agent primarily used in the treatment of urinary tract infections. Accurate and reliable quantification of Furagin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for a validated bioanalytical method for the determination of Furagin in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be sensitive, specific, and reproducible, adhering to the general principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.

Principle

The analytical method involves the extraction of Furagin and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase HPLC system coupled with a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • Furagin reference standard (≥98% purity)

  • Internal Standard (IS): Nitrofurantoin (or a stable isotope-labeled Furagin, if available)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

  • HPLC system capable of gradient elution

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Syringe filters (0.22 µm)

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Furagin and the IS by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Furagin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to obtain final concentrations for the calibration curve and quality control (QC) samples. A typical calibration range would be 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

4. Sample Preparation Protocol (Protein Precipitation)

  • Label all sample tubes.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (e.g., 100 ng/mL Nitrofurantoin in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer the solution to an autosampler vial for analysis.

5. HPLC-MS/MS Conditions

ParameterCondition
HPLC System
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.0 - 0.510
0.5 - 2.510 -> 90
2.5 - 3.590
3.5 - 3.690 -> 10
3.6 - 5.010
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsFuragin: m/z [Parent Ion] -> m/z [Product Ion] (To be determined experimentally)
IS (Nitrofurantoin): m/z 239.0 -> m/z 152.0 (Example)
Dwell Time200 ms
Collision EnergyTo be optimized for Furagin
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Note: The specific mass transitions for Furagin need to be determined by infusing a standard solution into the mass spectrometer and optimizing the precursor and product ions.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

1. Selectivity and Specificity: Analyze at least six different batches of blank human plasma to ensure no significant interference at the retention times of Furagin and the IS.

2. Linearity and Range: Analyze calibration standards at a minimum of six to eight non-zero concentrations. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

3. Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%CV) should not exceed 15% (20% for the Lower Limit of Quantification, LLOQ), and the accuracy (%RE) should be within ±15% (±20% for LLOQ).

4. Recovery: The extraction recovery of Furagin and the IS should be consistent and reproducible. It is determined by comparing the peak areas of extracted samples to those of unextracted standards.

5. Matrix Effect: Evaluate the ion suppression or enhancement of the analyte signal by matrix components by comparing the peak areas of post-extraction spiked samples to those of pure standards.

6. Stability: Assess the stability of Furagin in plasma under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: In the autosampler.

Data Presentation

Table 1: Linearity of Furagin in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
≥ 0.99

Table 2: Intra-Day and Inter-Day Accuracy and Precision

QC Concentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
Low (e.g., 3)Value (≤15%)Value (±15%)Value (≤15%)Value (±15%)
Medium (e.g., 80)Value (≤15%)Value (±15%)Value (≤15%)Value (±15%)
High (e.g., 800)Value (≤15%)Value (±15%)Value (≤15%)Value (±15%)

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LowValueValue
HighValueValue

Table 4: Stability of Furagin in Human Plasma

Stability ConditionConcentration (ng/mL)Stability (%)
Freeze-Thaw (3 cycles) LowValue
HighValue
Short-Term (Room Temp, 4h) LowValue
HighValue
Long-Term (-80°C, 30 days) LowValue
HighValue
Post-Preparative (Autosampler, 24h) LowValue
HighValue

Mandatory Visualizations

Bioanalytical_Workflow Sample Plasma Sample (100 µL) Spike Add Internal Standard (20 µL) Sample->Spike Precipitate Protein Precipitation (Acetonitrile, 300 µL) Spike->Precipitate Vortex1 Vortex (1 min) Precipitate->Vortex1 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2) Supernatant->Evaporate Reconstitute Reconstitute (Mobile Phase, 100 µL) Evaporate->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for Furagin extraction from plasma.

Validation_Process MethodDev Method Development Validation Method Validation MethodDev->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability RoutineUse Routine Sample Analysis Selectivity->RoutineUse Linearity->RoutineUse Accuracy->RoutineUse Recovery->RoutineUse Matrix->RoutineUse Stability->RoutineUse

Caption: Bioanalytical method validation logical relationship.

Application Note: Quantification of Furagin and its Metabolites in Biological Matrices Using Labeled Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furagin (also known as furazidin) is a nitrofuran derivative with broad-spectrum antibacterial activity, primarily used in the treatment of urinary tract infections. Monitoring the levels of the parent drug and its metabolites in biological fluids is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for highly selective and accurate quantification of xenobiotics and their metabolites in complex biological matrices. This application note details a robust and sensitive method for the quantification of Furagin and its putative primary metabolite in human plasma.

Analytical Challenges and Solutions

The quantification of Furagin and its metabolites presents several analytical challenges, including low concentrations in biological fluids, potential for matrix effects, and the need for high selectivity. To overcome these challenges, the described method utilizes:

  • Stable Isotope-Labeled Internal Standards: Deuterium-labeled analogues of the analytes are used as internal standards to compensate for variability during sample preparation and ionization suppression or enhancement in the mass spectrometer.

  • Solid-Phase Extraction (SPE): SPE is employed for sample clean-up and concentration of the analytes from the plasma matrix, reducing matrix interference and improving sensitivity.

  • LC-MS/MS with Multiple Reaction Monitoring (MRM): The high selectivity and sensitivity of tandem mass spectrometry operating in MRM mode allow for accurate quantification of the target analytes even at low physiological concentrations.

Proposed Metabolic Pathway of Furagin

While the complete metabolic pathway of Furagin has not been extensively elucidated in the literature, a primary metabolic transformation is proposed to be the cleavage of the azomethine bond (-CH=N-). This cleavage would result in the formation of 1-aminohydantoin and a 5-nitrofuran-containing aldehyde. 1-aminohydantoin (AHD) is a known metabolite of the structurally related drug nitrofurantoin. Therefore, 1-aminohydantoin is considered a putative major metabolite of Furagin.

cluster_0 Proposed Metabolic Pathway of Furagin Furagin Furagin Metabolite1 1-Aminohydantoin (Putative Metabolite) Furagin->Metabolite1 Azomethine Bond Cleavage (Hydrolysis) Metabolite2 3-(5-nitro-2-furyl)acrolein Furagin->Metabolite2 Azomethine Bond Cleavage (Hydrolysis) cluster_workflow Experimental Workflow for Quantification Sample Plasma Sample Spike Spike with Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation & Centrifugation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Analysis & Quantification LCMS->Data

Application Note and Protocol: Standard Operating Procedure for the Analysis of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the qualitative and quantitative analysis of Furagin (also known as Furazidin). It includes protocols for identification, purity assessment, and stability-indicating assays using High-Performance Liquid Chromatography (HPLC) and UV-VIS Spectrophotometry.

Introduction

Furagin is a nitrofuran derivative with antibacterial activity, structurally similar to nitrofurantoin.[1] It is crucial to have robust analytical methods to ensure the quality, purity, and stability of Furagin in drug substances and finished products. This SOP outlines the necessary procedures for its comprehensive analysis. The development of a stability-indicating method is essential for accurately measuring the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the analytical methods and properties of Furagin.

Table 1: Physicochemical and Solubility Data for Furagin

ParameterValueReference
Molecular FormulaC₁₀H₈N₄O₅[3]
Purity (example)99%[3]
Solubility in DMSO52 mg/mL (196.82 mM)[1]

Table 2: Example Parameters for UV-VIS Spectrophotometric Analysis

ParameterValueReference
Standard Solution Conc.0.005 mg/mL (5 µg/mL)Adapted from[3]
Solvent SystemDimethylformamide, Ethanol, Acetate Buffer[3]
Analytical WavelengthTo be determined by UV scan (typically around 375 nm for nitrofurans)-

Table 3: Example Chromatographic Conditions for HPLC Analysis

ParameterValueReference
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)Adapted from[4]
Mobile PhaseAcetonitrile:Methanol:Phosphate Buffer (e.g., 10:40:50 v/v/v)Adapted from[4]
Flow Rate1.0 mL/minAdapted from[4]
Detection Wavelength270 nmAdapted from[4]
Injection Volume20 µL-
Column TemperatureAmbient[4]

Experimental Protocols

UV-VIS Spectrophotometric Method for Quantification

This method is suitable for the quantitative determination of Furagin in raw materials or simple formulations.

3.1.1. Equipment and Reagents

  • UV-VIS Spectrophotometer

  • Volumetric flasks (100 mL)

  • Pipettes

  • Furagin reference standard

  • N,N-Dimethylformamide (DMF)

  • 96% Ethyl Alcohol

  • Acetate buffer

3.1.2. Preparation of Standard Solution

  • Accurately weigh approximately 50 mg of Furagin reference standard (previously dried at 100-105°C) and transfer to a 100 mL volumetric flask.[3]

  • Dissolve in 60 mL of DMF.[3]

  • Add 30 mL of 96% ethyl alcohol and mix well.[3]

  • Make up to the mark with acetate buffer to obtain a stock solution of 0.5 mg/mL.

  • Pipette 1 mL of this stock solution into a 100 mL volumetric flask and dilute to the mark with acetate buffer to obtain a final concentration of 0.005 mg/mL (5 µg/mL).[3]

3.1.3. Preparation of Sample Solution

  • Prepare a sample solution from the test material to achieve a theoretical final concentration of 5 µg/mL using the same solvent system as the standard solution.[3]

  • For formulations like suppositories, extraction with DMF may be necessary to ensure complete recovery of the active substance.[3]

3.1.4. Analysis

  • Record the UV spectrum of the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of both the standard and sample solutions at the determined λmax.

  • Calculate the concentration of Furagin in the sample using the following formula: Concentration_sample = (Absorbance_sample / Absorbance_standard) * Concentration_standard

Stability-Indicating RP-HPLC Method

This method is designed to separate and quantify Furagin from its potential degradation products, making it suitable for stability studies.

3.2.1. Equipment and Reagents

  • High-Performance Liquid Chromatograph (HPLC) with UV or DAD detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted as required)

  • Furagin reference standard

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies.

3.2.2. Chromatographic Conditions

  • Use the parameters outlined in Table 3 or optimize as necessary for your system.

3.2.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Furagin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of the mobile phase components).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired analytical range (e.g., 1-50 µg/mL) to establish linearity.

  • Sample Solution: Prepare the sample to a target concentration within the linear range using the same diluent.

3.2.4. Forced Degradation Studies To establish the stability-indicating nature of the method, subject the Furagin sample to stress conditions.[2]

  • Acid Hydrolysis: Mix the sample with 0.1 M HCl and heat (e.g., at 60°C). Neutralize before injection.

  • Base Hydrolysis: Mix the sample with 0.1 M NaOH at room temperature. Neutralize before injection. Degradation is expected to be rapid under alkaline conditions.[5]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

3.2.5. Analysis and Validation

  • Inject the prepared standard and stressed/unstressed sample solutions into the HPLC system.

  • Assess the method's specificity by ensuring the Furagin peak is well-resolved from any degradation peaks.

  • Validate the method according to ICH guidelines for linearity, precision, accuracy, specificity, robustness, and limits of detection and quantification.[4]

Visualizations

Experimental Workflow for Furagin Analysis

The following diagram illustrates the general workflow for the analysis of a Furagin sample, from reception to final reporting.

G cluster_0 Sample Handling cluster_1 Analytical Method Selection cluster_2 Analysis & Data Processing cluster_3 Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation Method_Selection Choose Method: - Purity Assay - Stability Study HPLC_Method HPLC Method Method_Selection->HPLC_Method UV_Method UV-VIS Method Method_Selection->UV_Method Data_Acquisition Data Acquisition HPLC_Method->Data_Acquisition UV_Method->Data_Acquisition Data_Processing Data Processing (Peak Integration, Absorbance Reading) Data_Acquisition->Data_Processing Calculation Calculation of Results (e.g., % Purity, Concentration) Data_Processing->Calculation Final_Report Final Report Generation Calculation->Final_Report

Caption: Workflow for Furagin analysis.

Proposed Degradation Pathway of Furagin

This diagram illustrates the proposed degradation pathway of Furagin under hydrolytic stress conditions, which is critical for developing a stability-indicating analytical method.

G Furagin Furagin Intermediate 5-Hydroxyfuran Derivative (Intermediate) Furagin->Intermediate Step 1: Hydrolysis Final_Product Hydrolyzed Hydantoin Ring (Final Degradation Product) Intermediate->Final_Product Step 2: Ring Opening

Caption: Proposed degradation pathway of Furagin.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Furagin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furagin (also known as Furazidin) LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Furagin LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Furagin analysis in biological matrices like plasma or urine, endogenous components such as phospholipids, proteins, and salts can co-extract with Furagin and interfere with its ionization in the mass spectrometer's source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of Furagin.

Q2: How can I assess the presence and magnitude of matrix effects in my Furagin assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Furagin is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation from a stable baseline signal for Furagin indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: This quantitative method compares the response of Furagin spiked into a pre-extracted blank matrix sample with the response of Furagin in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[2] A SIL-IS, such as Furagin-13C3, is chemically identical to Furagin but has a different mass.[3] Because it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, the ratio of the analyte signal to the SIL-IS signal remains constant, leading to accurate quantification.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Furagin LC-MS/MS analysis and provides actionable solutions.

Issue 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Significant and variable matrix effects between samples.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Recommendation: Use a SIL-IS like this compound.[3] It will co-elute with Furagin and experience similar matrix effects, thereby correcting for variations in ionization.

    • Protocol: Add a known concentration of the SIL-IS to all samples, standards, and quality controls before sample preparation.

  • Optimize Sample Preparation:

    • Rationale: A more rigorous sample cleanup can remove interfering matrix components.[4]

    • Recommendations:

      • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.[5]

      • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Furagin into an immiscible organic solvent.[6]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain Furagin while washing away interferences.[4]

Issue 2: Significant ion suppression observed at the retention time of Furagin.

Possible Cause: Co-elution of endogenous matrix components, particularly phospholipids from plasma samples.

Solutions:

  • Modify Chromatographic Conditions:

    • Rationale: Altering the chromatography can separate Furagin from the interfering components.

    • Recommendations:

      • Change Gradient Profile: A shallower gradient can improve the resolution between Furagin and interfering peaks.[7]

      • Use a Different Column Chemistry: A phenyl-hexyl or biphenyl column may offer different selectivity for Furagin and matrix components compared to a standard C18 column.[7]

  • Enhance Sample Preparation:

    • Rationale: Targeted removal of phospholipids can significantly reduce ion suppression.

    • Recommendations:

      • Use Phospholipid Removal Plates/Cartridges: These specialized SPE products are designed to specifically retain phospholipids.

      • Optimize LLE Conditions: Adjusting the pH and solvent polarity can improve the selective extraction of Furagin.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound).[5]

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Urine Samples
  • To 200 µL of plasma or urine sample, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., to optimize the extraction of Furagin).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like dichloromethane/diethyl ether).[6]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Urine Samples
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[8]

  • Load the Sample: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of 4% phosphoric acid) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute Furagin and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a modifier like formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Data Presentation

The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects for Furagin analysis. Note: The following values are illustrative and may vary depending on the specific matrix and LC-MS/MS system.

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (Ion Suppression %)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) > 90%30 - 50%< 15%
Liquid-Liquid Extraction (LLE) 70 - 90%15 - 30%< 10%
Solid-Phase Extraction (SPE) > 85%< 15%< 5%

Visualizations

Experimental Workflow for Overcoming Matrix Effects

Figure 1. General workflow for mitigating matrix effects. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_compensation Compensation PPT Protein Precipitation LC_Opt Chromatographic Optimization PPT->LC_Opt LLE Liquid-Liquid Extraction LLE->LC_Opt SPE Solid-Phase Extraction SPE->LC_Opt MS_Opt MS Parameter Optimization LC_Opt->MS_Opt SIL_IS Stable Isotope-Labeled Internal Standard MS_Opt->SIL_IS Crucial for compensation Result Accurate Quantification of Furagin SIL_IS->Result Start Biological Sample (e.g., Plasma, Urine) Start->PPT Choose a technique Start->LLE Choose a technique Start->SPE Choose a technique Figure 2. Troubleshooting poor reproducibility. Start Poor Reproducibility and Accuracy Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant Matrix Effect Detected? Assess_ME->ME_Present Use_SIL_IS Implement Stable Isotope-Labeled IS ME_Present->Use_SIL_IS Yes No_ME Matrix Effect Not the Primary Issue ME_Present->No_ME No Optimize_Cleanup Optimize Sample Cleanup (SPE or LLE) Use_SIL_IS->Optimize_Cleanup Revalidate Re-validate Assay Optimize_Cleanup->Revalidate Good_Data Acceptable Reproducibility and Accuracy Revalidate->Good_Data

References

Technical Support Center: Furagin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furagin quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical quantification of Furagin and related nitrofurans. Our goal is to help you improve the sensitivity, accuracy, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying Furagin?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying Furagin and its metabolites at trace levels.[1] Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS can achieve Limits of Detection (LOD) as low as 0.003 µg/kg in complex matrices like seafood.[2] This high sensitivity is achieved through the use of techniques like Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition.[3][4]

Q2: Can I use HPLC with UV detection for Furagin quantification?

A2: Yes, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a viable method, particularly for higher concentration samples such as pharmaceutical dosage forms or some urine samples.[5][6] However, its sensitivity is significantly lower than LC-MS/MS. For a related nitrofuran, nitrofurantoin, the limit of quantification (LOQ) in plasma using HPLC-UV was reported to be 0.010 µg/mL, whereas LC-MS/MS methods can quantify nitrofuran metabolites in the sub-ng/g or µg/kg range.[4][5] For trace-level analysis in biological matrices, HPLC-UV may not provide the required sensitivity.

Q3: Why is the analysis of Furagin metabolites often recommended over the parent drug?

A3: Nitrofuran drugs like Furagin are often rapidly metabolized in the body.[3][7] The parent compound may only be present for a short time, making it difficult to detect. The resulting metabolites, however, can bind to tissue proteins and remain detectable for several weeks, making them more reliable markers for monitoring exposure or misuse.[3] Therefore, analytical methods are frequently developed to target these stable, tissue-bound metabolites.[7][8]

Q4: What is an internal standard and why is it important for sensitive quantification?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte (Furagin) that is added in a known quantity to every sample, calibrator, and quality control sample before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume or ionization efficiency in MS). Using an IS is critical for achieving accurate and precise quantification, especially in complex biological matrices where extraction efficiency can vary.[9] Furazolidone has been used as an internal standard for the analysis of nitrofurantoin.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of Furagin.

Issue 1: Low or No Signal/Response for the Analyte
Potential Cause Troubleshooting Step Explanation
Inefficient Extraction Review and optimize the sample preparation protocol. Test different extraction techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS.[8][10]The analyte may not be efficiently recovered from the sample matrix. For instance, protein-bound metabolites may require an initial hydrolysis step to be released before extraction.
Analyte Degradation Ensure samples are stored correctly (e.g., at -80°C) and minimize freeze-thaw cycles.[9] Check the stability of Furagin in the chosen solvent and matrix under experimental conditions.Furagin, like many pharmaceuticals, can be susceptible to degradation from heat, light, or extreme pH.[6]
Sub-optimal MS Parameters Perform a tuning and optimization of the mass spectrometer for Furagin. Infuse a standard solution to determine the optimal precursor and product ions, collision energy, and other source parameters.Mass spectrometry is highly sensitive to instrumental settings. Without proper optimization for the specific analyte, ionization and fragmentation can be inefficient, leading to a weak signal.
Incorrect Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's chemical properties. For LC-MS, adding modifiers like ammonium formate or formic acid can improve ionization efficiency.[3][7]The mobile phase composition directly impacts chromatographic retention and the efficiency of the electrospray ionization (ESI) process. Using additives can promote the formation of desired ions (e.g., [M+H]+).[3]
Issue 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step Explanation
Matrix Effects Improve the sample cleanup process. Incorporate a Solid-Phase Extraction (SPE) step or use a more selective extraction technique like QuEChERS.[4][8]Co-extracted endogenous compounds from the matrix (e.g., lipids, salts from plasma or tissue) can suppress or enhance the analyte's ionization in the MS source, leading to inaccurate results and high background.
Contaminated LC System Flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).Contaminants can accumulate in the injector, tubing, or column over time, leading to baseline noise and ghost peaks.
Poor Chromatographic Separation Optimize the HPLC/UHPLC gradient to better separate the analyte from matrix components. Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18) for alternative selectivity.[7][8]If the analyte peak co-elutes with an interfering compound, the detector signal will be compromised. Improving chromatographic resolution is key to isolating the analyte peak.
Use of Non-Volatile Buffers For LC-MS, ensure all mobile phase buffers are volatile (e.g., ammonium formate, ammonium acetate). Avoid non-volatile salts like sodium or potassium phosphate.Non-volatile buffers will precipitate in the MS source, causing significant contamination, signal suppression, and damage to the instrument.

Data Presentation: Sensitivity of Analytical Methods

The table below summarizes the reported limits of detection (LOD) and quantification (LOQ) for Furagin and related nitrofurans using various analytical techniques. This allows for a direct comparison of method sensitivity.

Analytical Method Analyte Matrix Limit of Quantification (LOQ) / Detection (LOD) Reference
HPLC-UVNitrofurantoinPlasma0.010 µg/mL (LOQ)[5]
HPLC-UVNitrofurantoinUrine0.380 µg/mL (LOQ)[5]
UHPLC-DADNitrofurantoinPlasma50 µg/L (50 ng/mL) (Lower limit of linearity)[9]
LC-MS/MSNitrofurazoneLivestock & Seafood0.2 ng/g (LOQ)[4]
LC-MS/MSNitrofuran MetabolitesSolution10-60 fg/µL (LOD)[3]
UHPLC-MS/MSNitrofuran MetabolitesAquatic Products0.003 µg/kg (LOD)[2]
LC-MS/MS8 Nitrofuran MetabolitesAnimal Tissue0.013 - 0.200 µg/kg (Decision Limit, CCα)[7][8]

Experimental Protocols

Protocol 1: Sensitive Quantification of Furagin Metabolites using LC-MS/MS

This protocol is a synthesized example based on common practices for achieving high sensitivity in the analysis of nitrofuran metabolites in biological matrices.[3][4][7][8]

1. Sample Preparation (Hydrolysis and Derivatization)

  • Weigh 1.0 g of homogenized tissue sample into a polypropylene centrifuge tube.

  • Add an internal standard solution.

  • Add 5 mL of 0.1 M HCl. Vortex to mix.

  • Incubate the sample at 37°C overnight (approx. 16 hours) to hydrolyze the protein-bound metabolites.

  • Cool the sample and adjust the pH to ~7.0 with 0.1 M K₂HPO₄.

  • Add 200 µL of 2-nitrobenzaldehyde (derivatizing agent) solution and incubate at 37°C for 2 hours. This step creates a stable derivative for MS analysis.

2. Extraction (Liquid-Liquid Extraction)

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase A/B (50:50) for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC System

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM). (Specific precursor/product ion transitions for the derivatized Furagin metabolite must be determined).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Hydrolysis 2. Acid Hydrolysis (Release bound metabolites) Sample->Hydrolysis Derivatization 3. Derivatization (with 2-Nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 4. Extraction (LLE or SPE) Derivatization->Extraction Concentration 5. Evaporation & Reconstitution Extraction->Concentration LC 6. UHPLC Separation (C18 Column) Concentration->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Quant 8. Quantification (vs. Calibration Curve) MS->Quant

Caption: Workflow for sensitive Furagin metabolite analysis.

troubleshooting_logic action action start Start Troubleshooting is_signal_low Signal Too Low? start->is_signal_low end Problem Resolved check_extraction Optimize Sample Preparation (Extraction, Derivatization) is_signal_low->check_extraction Yes is_noise_high High Background or Interference? is_signal_low->is_noise_high No check_ms_tune Optimize MS Parameters (Tuning) check_extraction->check_ms_tune is_noise_high->end No improve_cleanup Improve Sample Cleanup (e.g., SPE) is_noise_high->improve_cleanup Yes check_ms_tune->end optimize_hplc Optimize HPLC Separation (Gradient/Column) improve_cleanup->optimize_hplc optimize_hplc->end

Caption: Logic for troubleshooting low sensitivity issues.

References

addressing ion suppression in the analysis of nitrofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of nitrofurans by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of nitrofuran metabolites, specifically addressing issues related to ion suppression.

1. Question: My signal intensity for nitrofuran metabolites (AOZ, AMOZ, AHD, SEM) is low and inconsistent. How can I determine if ion suppression is the cause?

Answer:

Low and variable signal intensity is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of the target analytes.[1][2] To confirm if ion suppression is affecting your analysis, the most definitive method is a post-column infusion experiment .[3][4][5]

Experimental Protocol: Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.[4][6]

  • Objective: To qualitatively assess the presence and retention time of ion-suppressing components in the sample matrix.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-piece connector

    • Standard solution of the nitrofuran metabolite of interest (e.g., derivatized AOZ) at a known concentration.

    • Blank matrix extract (a sample prepared using the same extraction procedure but without the analyte).

    • Reagent blank (mobile phase).

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column.

    • Connect the syringe pump to the LC flow path between the column and the mass spectrometer's ion source using a tee-piece.

    • Continuously infuse the nitrofuran metabolite standard solution at a low, constant flow rate. This will generate a stable baseline signal for the analyte.

    • Inject the reagent blank to establish the baseline signal without any matrix components.

    • Inject the blank matrix extract.

    • Monitor the signal of the infused analyte. A drop in the baseline signal indicates the elution of matrix components that are causing ion suppression.

  • Interpretation of Results:

    • Stable Baseline: No significant ion suppression.

    • Dip(s) in Baseline: Indicates ion suppression at specific retention times. If the retention time of your analyte of interest coincides with a dip, its quantification will be compromised.

Diagram: Post-Column Infusion Setup

cluster_LC LC System cluster_Infusion Infusion System Injector Injector Column Analytical Column Injector->Column Sample Tee Tee Connector Column->Tee Column Effluent SyringePump Syringe Pump Analyte Analyte Standard Analyte->Tee Infusion MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

2. Question: I have confirmed ion suppression is occurring. What are the most effective strategies to mitigate it in nitrofuran analysis?

Answer:

Mitigating ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of internal standards.

A. Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[2] For nitrofuran metabolites, which are often bound to proteins, this typically involves hydrolysis, derivatization, and extraction.[7][8]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing ion suppression.[2][9] Different SPE sorbents can be tested to find the one that best retains the analytes while allowing interfering compounds to be washed away. A two-step SPE process can be particularly effective for complex matrices like honey.[10]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the derivatized nitrofuran metabolites from the sample matrix.[2]

  • Protein Precipitation: While a simpler technique, it is generally less effective at removing phospholipids and other matrix components that cause ion suppression compared to SPE or LLE.[4]

B. Improve Chromatographic Separation

If interfering components cannot be completely removed during sample preparation, modifying the chromatographic conditions to separate them from the analytes of interest is crucial.[4]

  • Change Column Chemistry: Switching to a different column stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter the selectivity and resolve the analytes from matrix interferences.

  • Modify Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent, pH, additives) can improve separation. For nitrofuran analysis, using methanol instead of acetonitrile and an ammonium acetate buffer has been shown to improve sensitivity, especially for the metabolite AHD.[11]

  • Gradient Optimization: Modifying the gradient elution profile can help to separate the analytes from the regions of ion suppression identified in the post-column infusion experiment.

  • Use of UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide higher resolution and narrower peaks, which can significantly reduce the co-elution of analytes with matrix components.[12]

C. Utilize Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is a highly recommended strategy to compensate for matrix effects.[2][13] A SIL-IS has the same physicochemical properties as the analyte and will be affected by ion suppression in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be normalized.

Diagram: Troubleshooting Logic for Ion Suppression

Start Low/Inconsistent Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression Investigate Other Causes (e.g., Instrument Issues) SuppressionConfirmed->NoSuppression No ImproveChroma Improve Chromatographic Separation OptimizeSamplePrep->ImproveChroma UseIS Use Isotope-Labeled Internal Standard ImproveChroma->UseIS Reevaluate Re-evaluate Signal UseIS->Reevaluate

Caption: A logical workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

1. What is ion suppression and why is it a problem in nitrofuran analysis?

Ion suppression is a phenomenon in mass spectrometry where the signal of an analyte is reduced due to the presence of other compounds in the sample matrix.[2] This occurs because these co-eluting compounds compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector.[5] In the analysis of nitrofurans from complex biological matrices like animal tissues, honey, or milk, endogenous substances such as salts, phospholipids, and proteins can cause significant ion suppression.[1][8] This can lead to inaccurate and unreliable quantification, poor sensitivity, and high variability in results.[2]

2. How do I quantitatively measure the extent of ion suppression?

The extent of ion suppression can be quantified by calculating the Matrix Effect (ME) or Matrix Factor (MF) .[1][14][15]

Experimental Protocol: Calculating Matrix Effect

  • Objective: To quantitatively determine the percentage of ion suppression or enhancement.

  • Procedure:

    • Prepare a standard solution of the derivatized nitrofuran metabolite in a pure solvent (e.g., mobile phase) at a known concentration (Set A ).

    • Prepare a blank matrix sample by performing the complete sample preparation procedure on a matrix known to be free of the analyte.

    • Spike the blank matrix extract with the same concentration of the derivatized nitrofuran metabolite as in Set A (Set B ).

    • Analyze both sets of samples by LC-MS/MS and record the peak areas.

    • Calculate the Matrix Effect using the following formula:

      ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [16]

  • Interpretation of Results:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression. For example, an ME of 70% indicates 30% ion suppression.

    • ME > 100%: Ion enhancement.

3. What are the typical sample preparation steps for nitrofuran metabolite analysis to minimize ion suppression?

A robust sample preparation method is critical for minimizing ion suppression. A typical workflow involves the following steps:[7][8][17]

  • Homogenization: The tissue or food sample is homogenized.

  • Hydrolysis: Since nitrofuran metabolites are often bound to proteins, acid hydrolysis (e.g., with hydrochloric acid) is performed to release them.[7][12]

  • Derivatization: The released metabolites are derivatized, commonly with 2-nitrobenzaldehyde (2-NBA), to improve their chromatographic retention and detection.[8][18]

  • Extraction and Clean-up: The derivatized metabolites are then extracted from the matrix and cleaned up to remove interfering substances. This is often done using liquid-liquid extraction (LLE) with a solvent like ethyl acetate, followed by a clean-up step using solid-phase extraction (SPE).[7][13]

Diagram: General Sample Preparation Workflow for Nitrofuran Metabolites

Start Sample (e.g., Tissue, Honey) Homogenization Homogenization Start->Homogenization Hydrolysis Acid Hydrolysis (e.g., HCl) Homogenization->Hydrolysis Derivatization Derivatization (e.g., 2-NBA) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: A typical sample preparation workflow.

4. Are there any specific LC-MS/MS parameters that can be optimized to reduce ion suppression?

Yes, optimizing the MS source parameters can sometimes help mitigate ion suppression.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for nitrofuran analysis but is also more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If your analytes are amenable to APCI, it may be worth evaluating as it is generally less prone to matrix effects.[4]

  • Source Parameters: Optimizing parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature can sometimes improve ionization efficiency and reduce the impact of interfering compounds.[18]

  • Divert Valve: Using a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run and during column washing at the end can prevent contamination of the ion source.[17]

5. How much ion suppression is considered acceptable for a validated method?

For regulated bioanalytical methods, the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of the matrix should not be greater than 15%.[14] Some studies on nitrofuran analysis have reported achieving ion suppression of less than 15% with optimized methods.[12] However, the acceptable level of ion suppression can depend on the specific requirements of the assay and the regulatory guidelines being followed. The key is to ensure that the ion suppression is consistent and can be reliably compensated for, typically with the use of a suitable internal standard.

Data Summary

The following table summarizes the key nitrofuran metabolites and their parent compounds, which are important for monitoring illegal use in food products.

Table 1: Common Nitrofuran Antibiotics and Their Metabolites

Parent NitrofuranMetaboliteAbbreviation
Furazolidone3-amino-2-oxazolidinoneAOZ
Furaltadone3-amino-5-morpholinomethyl-2-oxazolidinoneAMOZ
Nitrofurantoin1-aminohydantoinAHD
NitrofurazoneSemicarbazideSEM

The following table provides a qualitative comparison of common sample preparation techniques for their effectiveness in reducing ion suppression.

Table 2: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression

TechniqueEffectiveness in Reducing Ion SuppressionThroughputSelectivity
Dilute-and-Shoot LowHighLow
Protein Precipitation Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighLow to ModerateHigh

References

Technical Support Center: Stability of Furagin-13C3 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Furagin-13C3 in processed biological samples. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in processed biological samples?

A1: As an isotopically labeled internal standard, the stability of this compound is critical for the accuracy and reproducibility of bioanalytical methods.[1][2] Key concerns mirror those of the parent compound, Furagin, and other nitrofuran derivatives. These include degradation due to:

  • pH extremes: Hydrolysis can occur under strong acidic or basic conditions.[3]

  • Temperature: Elevated temperatures during sample processing and storage can accelerate degradation.[4]

  • Light exposure (Photostability): Nitroaromatic compounds can be susceptible to photodegradation.[3]

  • Oxidation: The nitro group may be susceptible to oxidative degradation.[3]

  • Enzymatic activity: Residual enzymatic activity in processed samples (e.g., plasma, urine) could potentially metabolize the compound if not properly inactivated.

Q2: How can I minimize the degradation of this compound during sample collection and processing?

A2: To ensure the integrity of this compound in your samples, consider the following best practices:

  • Rapid Processing: Process biological samples as quickly as possible after collection.

  • Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. For long-term storage, freezing at -20°C or -80°C is recommended.[5][6]

  • Light Protection: Protect samples from direct light by using amber-colored tubes or by covering racks with aluminum foil.

  • pH Control: If the analytical method involves pH adjustment, ensure that the final pH is within a range where this compound is stable.

  • Antioxidants/Preservatives: Depending on the matrix and analytical method, the addition of antioxidants or preservatives may be considered, but their compatibility and potential for ion suppression must be evaluated.

Q3: What are the recommended storage conditions for processed samples containing this compound?

Storage ConditionTemperatureRecommended DurationConsiderations
Short-Term (Bench-top) Room Temperature (15-25°C)Up to 4-8 hours (must be verified)Protect from light. Minimize time at room temperature.
Refrigerated 2-8°CUp to 24-48 hours (must be verified)Suitable for short-term storage before analysis.
Frozen (Long-Term) -20°C or -80°CMonths to years (must be verified)-80°C is generally preferred for long-term stability. Avoid repeated freeze-thaw cycles.

This table provides general recommendations. Specific stability should be established through rigorous experimental validation.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.

IssuePossible CauseRecommended Action
Low or no signal for this compound (Internal Standard) Degradation during sample storage or processing.Review storage conditions (temperature, light exposure). Assess stability under processing conditions (e.g., bench-top stability).
Inefficient extraction.Optimize the extraction procedure (e.g., solvent, pH, mixing time).
High variability in this compound response between samples Inconsistent sample handling and processing times.Standardize the entire sample handling and processing workflow.
Matrix effects leading to ion suppression or enhancement.Evaluate matrix effects by comparing the response in matrix versus neat solution. Consider a different extraction method or chromatographic conditions.
Presence of unexpected peaks interfering with this compound Formation of degradation products.Conduct forced degradation studies to identify potential degradants. Optimize chromatography to separate these from the analyte and internal standard.
Co-eluting endogenous matrix components.Improve chromatographic separation or sample clean-up.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

  • Procedure:

    • Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).

    • Analyze one set of replicates immediately (Cycle 0).

    • Freeze the remaining replicates at -20°C or -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically 3-5).

    • After the final cycle, process and analyze the samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

  • Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration representative of sample processing time.

  • Procedure:

    • Spike a known concentration of this compound into at least three replicates of the biological matrix.

    • Analyze one set of replicates immediately (T=0).

    • Leave the remaining replicates at room temperature (e.g., 25°C) for a predefined period (e.g., 4, 8, or 24 hours).

    • After the specified time, process and analyze the samples.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the T=0 concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis start Spike Matrix t0 T=0 Analysis start->t0 benchtop Bench-Top (Room Temp) start->benchtop freezethaw Freeze-Thaw (e.g., 3 cycles) start->freezethaw longterm Long-Term (-80°C) start->longterm process Sample Extraction benchtop->process freezethaw->process longterm->process analyze LC-MS/MS Analysis process->analyze end Compare to T=0 analyze->end degradation_pathway cluster_conditions Stress Conditions furagin This compound (Nitrofuran Structure) acid Acidic pH furagin->acid base Basic pH furagin->base light UV/Vis Light furagin->light oxidation Oxidizing Agent furagin->oxidation degradation_products Potential Degradation Products (e.g., open-chain derivatives, reduced nitro group) acid->degradation_products base->degradation_products light->degradation_products oxidation->degradation_products troubleshooting_tree start Inconsistent IS Signal check_storage Review Sample Storage (Temp, Light, Duration) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_processing Examine Sample Processing (Time, Temp, Reagents) processing_ok Processing OK? check_processing->processing_ok check_matrix Investigate Matrix Effects matrix_ok Matrix Effects Absent? check_matrix->matrix_ok storage_ok->check_processing Yes solution_storage Modify Storage Conditions storage_ok->solution_storage No processing_ok->check_matrix Yes solution_processing Standardize Processing Workflow processing_ok->solution_processing No solution_matrix Optimize Clean-up or Chromatography matrix_ok->solution_matrix No end Root Cause Unidentified (Consult Senior Scientist) matrix_ok->end Yes

References

minimizing background noise in Furagin bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in the bioanalysis of Furagin (also known as furazidin).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Furagin.

High Background Noise or Poor Signal-to-Noise Ratio

Question: I am observing high background noise in my chromatograms, making it difficult to accurately quantify Furagin. What are the likely causes and how can I resolve this?

Answer: High background noise is a common issue in LC-MS/MS bioanalysis and can originate from various sources.[1] Here are the primary causes and troubleshooting steps:

  • Contaminated Solvents or Reagents: Impurities in solvents (e.g., water, acetonitrile, methanol) or additives (e.g., formic acid) can introduce significant background noise.[1][2]

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1] Regularly flush the LC system to prevent the buildup of contaminants.[1] It is also advisable to test new batches of solvents and additives for background levels before use.

  • Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, urine), such as phospholipids, salts, and proteins, can co-elute with Furagin and interfere with its ionization, leading to increased background.[3][4][5]

    • Solution: Improve your sample preparation method to more effectively remove these interfering components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at cleaning up complex samples than Protein Precipitation (PPT).[6][7] Additionally, optimizing chromatographic separation to resolve Furagin from matrix components is crucial.[4]

  • System Contamination: Carryover from previous injections or buildup of contaminants within the LC-MS system can contribute to high background.[1]

    • Solution: Implement a rigorous system cleaning protocol. Inject blank samples between unknown samples to check for carryover.[1] A thorough cleaning of the ion source may be necessary if background noise persists.

Ion Suppression or Enhancement (Matrix Effects)

Question: My analyte signal for Furagin is inconsistent and lower than expected, suggesting ion suppression. How can I identify and mitigate this matrix effect?

Answer: Matrix effects, which include ion suppression and enhancement, are a major challenge in bioanalysis, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte.[4][5][8]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Furagin is continuously infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal for Furagin indicate the retention times of interfering components.[5]

    • Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[5]

  • Mitigating Matrix Effects:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Solid-Phase Extraction (SPE) is often superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) in removing a wider range of interferences.[7]

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation between Furagin and the co-eluting matrix components.[4] This may involve trying different column chemistries (e.g., C18, Phenyl-Hexyl) or adjusting the mobile phase gradient.[9]

    • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[10] If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte's matrix effects must be carefully validated.[5]

Low or Inconsistent Analyte Recovery

Question: I am experiencing low and variable recovery of Furagin from my samples. What are the potential causes and how can I improve it?

Answer: Low and inconsistent recovery can significantly impact the accuracy and precision of your assay. The issue often lies within the sample preparation and extraction steps.

  • Inefficient Extraction: The chosen extraction method may not be optimal for Furagin in the specific biological matrix.

    • Solution: Evaluate different sample preparation techniques. While Protein Precipitation is simple, it may result in lower recovery due to co-precipitation of the analyte with proteins.[11] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) often provide higher and more consistent recoveries.[6][12] It is important to optimize parameters such as the extraction solvent in LLE or the sorbent type, wash, and elution solvents in SPE.[13][14]

  • Analyte Stability: Furagin may be unstable under certain pH or temperature conditions during sample processing.

    • Solution: Investigate the stability of Furagin in the biological matrix and during all steps of the sample preparation process. This includes freeze-thaw stability, bench-top stability, and autosampler stability. Adjust pH and temperature as needed to minimize degradation.

  • Incomplete Protein Binding Disruption: If Furagin is highly bound to plasma proteins, failure to disrupt this binding will lead to low recovery.

    • Solution: The addition of an organic solvent like acetonitrile or methanol in Protein Precipitation helps to denature proteins and release the bound drug.[11] For LLE and SPE, pre-treatment of the sample with an acid or organic solvent may be necessary to disrupt protein binding before extraction.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for minimizing background noise in Furagin bioanalysis?

A1: Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing background noise and matrix effects in complex biological samples.[6][7] It provides a more thorough cleanup by removing a wider range of interfering substances, such as phospholipids and salts, compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[7] However, the choice of method can depend on the required sensitivity, sample throughput, and the specific matrix being analyzed.

Q2: What are common sources of endogenous interference in plasma samples?

A2: The most common sources of endogenous interference in plasma are phospholipids, lysophospholipids, salts, and endogenous metabolites.[3][5] Phospholipids are particularly problematic in LC-MS/MS as they are often abundant and can cause significant ion suppression.[4]

Q3: How does derivatization help in the analysis of nitrofurans like Furagin?

A3: For some nitrofuran metabolites, derivatization with an agent like 2-nitrobenzaldehyde (2-NBA) is performed.[15][16][17] This is typically done after an acid hydrolysis step to release protein-bound metabolites.[15][16] Derivatization serves to create a more stable and readily ionizable molecule, which can improve chromatographic retention, sensitivity, and selectivity of the assay.[17]

Q4: Can the choice of mobile phase additives affect background noise?

A4: Yes, the type and concentration of mobile phase additives can impact background noise.[1] While additives like formic acid or ammonium formate are necessary for good chromatography and ionization, using them at the lowest effective concentration can help reduce background signals.[1][18] It is crucial to use high-purity, LC-MS grade additives.[1]

Q5: What is the purpose of an internal standard and what is the best choice for Furagin analysis?

A5: An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Furagin). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and ionization, thus providing the most accurate compensation for matrix effects and other sources of error.[10]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for different sample preparation techniques used for nitrofuran antibiotics, which are structurally related to Furagin. This data can help in selecting an appropriate method for your bioanalysis.

Table 1: Comparison of Recovery for Different Sample Preparation Methods

Analyte ClassSample MatrixPreparation MethodAverage Recovery (%)Reference(s)
NitrofuransAnimal TissueSPE92 - 105[19]
NitrofuransHoney, Milk, UrineSPE88.9 - 107.3[20]
NitrofurantoinHuman PlasmaSPE> 92[21]

Table 2: Matrix Effect Data for a Nitrofuran Metabolite (AOZ) in Honey

Concentration (ppb)Relative Standard Deviation (RSD) of QC Samples (%)Reference(s)
0.36.7[22]
4.02.7[22]

Lower RSD values at higher concentrations suggest that matrix effects may be more pronounced at lower analyte levels.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for Furagin bioanalysis.

Method 1: Protein Precipitation (PPT)

This is a rapid and simple method for removing the bulk of proteins from a biological sample.[11]

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Precipitation: Add 300-500 µL of a cold organic solvent (e.g., acetonitrile or methanol). The ratio of solvent to sample is typically 3:1 to 5:1.[11]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[10]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve peak shape.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases.[12]

  • Sample Preparation: To 200 µL of plasma, add the internal standard and a buffering agent to adjust the pH to optimize the partitioning of Furagin into the organic phase.

  • Addition of Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[16]

  • Collection of Organic Layer: Carefully transfer the organic layer (top layer) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness at approximately 40°C under a gentle stream of nitrogen.

  • Final Step: Reconstitute the dried residue in a known volume of mobile phase, vortex, and inject into the LC-MS/MS system.[16]

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly effective method for sample cleanup and concentration, involving the partitioning of analytes between a solid sorbent and a liquid phase.[6][13]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[14] Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated biological sample (e.g., 200 µL of plasma diluted with a weak buffer) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences while retaining Furagin.

  • Elution: Elute Furagin from the cartridge using a small volume (e.g., 500 µL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting Workflow for High Background Noise

G Start High Background Noise Observed Check_Solvents Check Solvents & Reagents (LC-MS Grade, Fresh) Start->Check_Solvents Solvents_OK Solvents OK? Check_Solvents->Solvents_OK Replace_Solvents Replace Solvents/ Reagents Solvents_OK->Replace_Solvents No Check_System Check System Contamination (Run Blanks) Solvents_OK->Check_System Yes Replace_Solvents->Check_Solvents System_OK System Clean? Check_System->System_OK Clean_System Perform System Flush/ Clean Ion Source System_OK->Clean_System No Improve_Cleanup Improve Sample Preparation System_OK->Improve_Cleanup Yes Clean_System->Check_System Resolved Problem Resolved Improve_Cleanup->Resolved

Caption: A logical workflow for troubleshooting high background noise in bioanalysis.

Sample Preparation Workflow Comparison

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 Sample + IS ppt2 Add Solvent (e.g., ACN) ppt1->ppt2 ppt3 Vortex ppt2->ppt3 ppt4 Centrifuge ppt3->ppt4 ppt5 Collect Supernatant ppt4->ppt5 Analysis Evaporate & Reconstitute for LC-MS ppt5->Analysis lle1 Sample + IS + Buffer lle2 Add Organic Solvent lle1->lle2 lle3 Vortex lle2->lle3 lle4 Centrifuge lle3->lle4 lle5 Collect Organic Layer lle4->lle5 lle5->Analysis spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Collect Eluate spe4->spe5 spe5->Analysis

Caption: Comparison of workflows for three common sample preparation techniques.

Relationship Between Matrix Components and Interference

G Matrix Biological Matrix (e.g., Plasma) Proteins Proteins Matrix->Proteins Salts Salts Matrix->Salts Lipids Phospholipids Matrix->Lipids SamplePrep Sample Preparation (PPT, LLE, SPE) Proteins->SamplePrep Salts->SamplePrep Lipids->SamplePrep CoElution Co-eluting Interferences SamplePrep->CoElution IonSource LC-MS Ion Source CoElution->IonSource Suppression Ion Suppression/ Enhancement IonSource->Suppression Noise Increased Background Noise IonSource->Noise Result Inaccurate Quantification Suppression->Result Noise->Result

Caption: How endogenous matrix components can lead to analytical interference.

References

Technical Support Center: Optimizing MS/MS Parameters for Furagin-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furagin and its stable isotope-labeled internal standard, Furagin-13C3. The following information is designed to help you optimize your tandem mass spectrometry (MS/MS) parameters for accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ions (Q1) for Furagin and this compound?

The precursor ion, or the mass-to-charge ratio (m/z) of the molecule of interest that is selected in the first quadrupole (Q1) of a tandem mass spectrometer, is fundamental for method development. For Furagin and its 13C-labeled internal standard, the protonated molecules ([M+H]+) are typically used as precursor ions in positive electrospray ionization (ESI+) mode.

CompoundChemical FormulaExact Mass (Da)Precursor Ion ([M+H]+) m/z
FuraginC₁₀H₈N₄O₅264.0495265.0569
This compoundC₇¹³C₃H₈N₄O₅267.0596268.0669

Q2: What are the suggested product ions (Q2) and collision energies (CE) for Furagin?

A common fragmentation pathway for nitrofurans involves the cleavage of the hydantoin ring and the loss of the nitro group. For nitrofurantoin (precursor ion m/z 238.0), a major product ion is observed at m/z 152.0, corresponding to the cleavage of the imidazolidine-2,4-dione ring.[1] Another significant fragment is often observed at m/z 124.0.

Based on this, the following are suggested starting MRM transitions for Furagin:

Precursor Ion (Q1) m/zProposed Product Ion (Q2) m/zDescriptionStarting Collision Energy (eV)
265.06~166Cleavage of the imidazolidine-2,4-dione ring15 - 25
265.06~134Further fragmentation of the nitrofuran moiety20 - 35

For this compound, the corresponding product ions would be shifted by +3 Da:

Precursor Ion (Q1) m/zProposed Product Ion (Q2) m/zDescriptionStarting Collision Energy (eV)
268.07~169Cleavage of the imidazolidine-2,4-dione ring15 - 25
268.07~137Further fragmentation of the nitrofuran moiety20 - 35

Note: These are theoretical starting points. Empirical optimization is essential for achieving the best sensitivity and specificity.

Troubleshooting Guide

Issue: Low or no signal for Furagin or this compound.

  • Check Precursor Ion Selection: Ensure you are targeting the correct precursor ion ([M+H]+) for each compound.

  • Optimize Source Parameters: Ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and sheath gas) significantly impact ionization efficiency. A systematic optimization of these parameters is recommended.

  • Review Sample Preparation: Matrix effects can suppress the ionization of your analytes. Ensure your sample preparation method effectively removes interfering substances.

  • Collision Energy Optimization: The suggested starting collision energies may not be optimal for your instrument. Perform a collision energy ramping experiment to find the value that yields the highest intensity for your product ions.

Issue: High background noise or interfering peaks.

  • Increase Specificity with Additional Transitions: Monitor a second, less intense, but specific product ion for each analyte. The ratio of the two product ions should remain constant across standards and samples, providing an extra layer of confirmation.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate Furagin from matrix components that may share similar MRM transitions.

  • Sample Cleanup: Re-evaluate your sample preparation to include additional cleanup steps like solid-phase extraction (SPE) to remove interfering compounds.

Issue: Inconsistent results or poor reproducibility.

  • Internal Standard Performance: Ensure your this compound internal standard is of high purity and is added at a consistent concentration to all samples and standards early in the sample preparation process.

  • Instrument Stability: Check for fluctuations in instrument performance by regularly running system suitability tests with a standard solution.

  • Matrix Effects: If not already doing so, use a matrix-matched calibration curve to compensate for any remaining matrix effects.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol outlines the steps to determine the optimal precursor and product ions, as well as the collision energy for Furagin and this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of Furagin and this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Q1 Scan: Perform a full scan in the Q1 to confirm the presence and determine the exact m/z of the protonated precursor ions ([M+H]+) for both Furagin and this compound.

  • Product Ion Scan: Select the precursor ion for Furagin (m/z 265.06) in Q1 and perform a product ion scan in Q3 to identify the major fragment ions. Vary the collision energy (e.g., from 10 to 40 eV in 5 eV increments) to observe how the fragmentation pattern changes.

  • Select Product Ions: Choose two to three of the most intense and specific product ions for MRM method development.

  • Collision Energy Optimization: For each selected MRM transition (precursor -> product), perform a collision energy optimization experiment. This involves ramping the collision energy over a defined range and monitoring the signal intensity of the product ion. The collision energy that produces the maximum intensity should be used in the final method.

  • Repeat for Internal Standard: Repeat steps 4-6 for the this compound precursor ion (m/z 268.07).

Visualizations

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & Initial Scans cluster_fragmentation Fragmentation & Optimization cluster_final Final Method prep Prepare 1 µg/mL Standard (Furagin & this compound) infuse Infuse Standard into MS prep->infuse q1_scan Q1 Full Scan to Confirm Precursor Ions infuse->q1_scan product_scan Product Ion Scan (Varying Collision Energy) q1_scan->product_scan select_products Select 2-3 Intense & Specific Product Ions product_scan->select_products ce_optimize Collision Energy Optimization for each MRM select_products->ce_optimize final_method Optimized MRM Method (Q1, Q2, CE) ce_optimize->final_method

Caption: Workflow for optimizing MS/MS parameters.

Furagin_Fragmentation_Pathway cluster_fragments Proposed Fragmentation Furagin Furagin [M+H]+ m/z 265.06 Fragment1 Product Ion m/z ~166 Furagin->Fragment1 Cleavage of imidazolidine-2,4-dione ring Fragment2 Product Ion m/z ~134 Fragment1->Fragment2 Further Fragmentation

Caption: Proposed fragmentation pathway for Furagin.

References

dealing with isobaric interferences for Furagin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with isobaric interferences during the analysis of Furagin.

Frequently Asked Questions (FAQs)

Q1: What is Furagin and why is its analysis important?

Furagin is a nitrofuran antibiotic used in the treatment of urinary tract infections. Accurate and precise quantification of Furagin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.

Q2: What are isobaric interferences and how do they affect Furagin analysis?

Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, in this case, Furagin. In mass spectrometry-based analysis, these interferences can co-elute with Furagin, leading to inaccurate quantification and potentially false-positive results.

Q3: What are the most likely sources of isobaric interference in Furagin analysis?

The most probable sources of isobaric interference in Furagin analysis are its own metabolites. Like other nitrofurans, Furagin is rapidly metabolized in the body. These metabolites can have the same integer mass as the parent drug, creating a significant analytical challenge.

Q4: How can I differentiate Furagin from its isobaric metabolites?

Differentiation can be achieved through a combination of high-resolution mass spectrometry (HRMS) and effective chromatographic separation. HRMS can distinguish between compounds with very small mass differences, while optimized chromatography can separate isomers and isobars based on their different physicochemical properties. The use of tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM) is also essential for selective detection.

Troubleshooting Guide

Issue 1: An unexpected peak is observed at or near the retention time of Furagin.

Possible Cause: This is a classic sign of an isobaric interference, likely a metabolite of Furagin.

Troubleshooting Steps:

  • Confirm Isobaric Nature:

    • Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass of the interfering peak. A significant difference in the exact mass compared to Furagin would indicate a different elemental composition.

    • If HRMS is not available, proceed with the following steps.

  • Optimize Chromatographic Separation:

    • Modify Gradient Elution: Adjust the mobile phase gradient to increase the separation between Furagin and the interfering peak. A shallower gradient can often improve resolution.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

    • Adjust pH of the Mobile Phase: Altering the pH can change the ionization state of Furagin and its metabolites, leading to changes in retention time and potentially better separation.

  • Refine Mass Spectrometry Parameters:

    • Select Specific MRM Transitions: Based on the fragmentation pattern of Furagin, choose unique precursor and product ion transitions that are not shared by the suspected metabolite. This requires a thorough investigation of the fragmentation pathways of both the parent drug and potential metabolites.

Issue 2: Poor sensitivity and high background noise in the chromatogram.

Possible Cause: This can be due to matrix effects from the biological sample (e.g., plasma, urine) or co-elution of interfering substances.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a robust SPE protocol to effectively remove matrix components. Different sorbent types (e.g., polymeric, mixed-mode) should be evaluated.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Furagin while leaving interfering compounds behind.

    • Protein Precipitation (PPT): While a simpler method, it may not provide sufficient cleanup for complex matrices. If using PPT, ensure complete precipitation and centrifugation.

  • Optimize Chromatographic Conditions:

    • As described in Issue 1, chromatographic optimization can help separate Furagin from matrix components that cause ion suppression or enhancement.

  • Utilize an Internal Standard:

    • A stable isotope-labeled (SIL) internal standard for Furagin is the ideal choice as it will co-elute and experience similar matrix effects, thus providing accurate correction during quantification. If a SIL-IS is not available, a structural analog can be used, but its elution time should be close to that of Furagin.

Experimental Protocols

Proposed LC-MS/MS Method for Furagin Analysis in Human Plasma

This protocol is a starting point and should be optimized and validated for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.

  • Elution: Elute Furagin and the internal standard with 1 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Furagin265.05134.025
Furagin (Qualifier)265.0596.035
Internal Standard (Analog)To be determinedTo be determinedTo be determined

Note: The proposed MRM transitions are based on the exact mass of protonated Furagin ([M+H]⁺) and plausible fragmentation pathways. These should be experimentally confirmed and optimized.

Data Presentation

Table 1: Mass-to-Charge Ratios of Furagin and Potential Isobaric Interferences

CompoundMolecular FormulaExact Mass [M]Monoisotopic Mass [M+H]⁺
FuraginC₁₀H₈N₄O₅264.0495265.0568
Potential Metabolite (Hydroxylated Furagin)C₁₀H₈N₄O₆280.0444281.0517
Potential Metabolite (Reduced Nitro Group)C₁₀H₁₀N₄O₃234.0753235.0826

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Acid Acidification IS->Acid SPE Solid-Phase Extraction Acid->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (C18 Column) Recon->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for Furagin analysis.

troubleshooting_logic Start Unexpected Peak Observed CheckHRMS Analyze with High-Resolution MS Start->CheckHRMS OptimizeLC Optimize Chromatography (Gradient, Column, pH) CheckHRMS->OptimizeLC Isobaric Confirmed RefineMS Refine MS/MS Method (Select Specific MRM Transitions) CheckHRMS->RefineMS Isobaric Confirmed Resolved Interference Resolved OptimizeLC->Resolved NotResolved Interference Persists OptimizeLC->NotResolved RefineMS->Resolved RefineMS->NotResolved Reevaluate Re-evaluate Sample Prep & Potential Interferences NotResolved->Reevaluate

Caption: Troubleshooting logic for isobaric interference.

Ensuring the Isotopic Purity of Furagin-13C3 Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furagin-13C3 internal standards. The following information is designed to help you anticipate and resolve common issues related to isotopic purity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is a stable isotope-labeled version of Furagin, an antibacterial drug. It is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Furagin levels in biological samples. The isotopic purity of the this compound standard is critical because the presence of unlabeled Furagin or species with fewer than three 13C atoms can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of the study results.

Q2: What are the common isotopic impurities in a this compound standard?

The primary isotopic impurities in a this compound standard are molecules with fewer than three ¹³C atoms. These can include:

  • M+0: Unlabeled Furagin

  • M+1: Furagin with one ¹³C atom

  • M+2: Furagin with two ¹³C atoms

The presence of these lower-mass isotopologues is a result of incomplete incorporation of the ¹³C label during the synthesis process.

Q3: What are the potential chemical impurities that can be found in a this compound standard?

Besides isotopic variants, chemical impurities can also be present. These may arise from the synthesis process or from degradation of the standard over time. Furagin is susceptible to degradation under various stress conditions, including:

  • Hydrolysis: Degradation in the presence of acidic or basic conditions.

  • Oxidation: Degradation due to exposure to oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Degradation at elevated temperatures.

It is crucial to handle and store the this compound standard according to the manufacturer's instructions to minimize the formation of these degradation products.

Q4: How can I assess the isotopic purity of my this compound standard?

The most common and definitive method for determining the isotopic purity of a labeled compound is mass spectrometry (MS) , often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). By analyzing the mass spectrum of the standard, you can determine the relative abundance of the desired M+3 peak (this compound) compared to the M+0, M+1, and M+2 peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter when verifying the isotopic purity of your this compound standard.

Observed Problem Potential Cause Recommended Action
High abundance of M+0, M+1, or M+2 peaks in the mass spectrum. 1. The isotopic purity of the standard is lower than specified. 2. Contamination of the sample with unlabeled Furagin. 3. In-source fragmentation of the M+3 ion.1. Review the Certificate of Analysis (CoA) from the supplier for the specified isotopic purity. If the observed purity is significantly lower, contact the supplier. 2. Ensure all labware and solvents are clean and free of any potential sources of unlabeled Furagin. 3. Optimize the mass spectrometer source conditions (e.g., cone voltage, collision energy) to minimize fragmentation.
Presence of unexpected peaks in the chromatogram. 1. Chemical impurities from the synthesis of the standard. 2. Degradation of the this compound standard.1. Consult the supplier's CoA for information on potential impurities. 2. Prepare a fresh solution of the standard and re-analyze. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and compare their retention times and mass spectra to the unexpected peaks.
Poor chromatographic peak shape for this compound. 1. Inappropriate column chemistry or mobile phase. 2. Column degradation.1. Refer to the recommended analytical method in the Experimental Protocols section. Consider using a C18 or phenyl-hexyl column with a mobile phase of acetonitrile and water with a suitable buffer. 2. Replace the analytical column.
Low signal intensity of the this compound peak. 1. Incorrect mass spectrometer settings. 2. Poor ionization efficiency. 3. Low concentration of the standard solution.1. Ensure the mass spectrometer is tuned and calibrated. Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates). 2. Consider derivatization of the this compound to enhance its ionization, although this may not be necessary with modern sensitive instruments. 3. Prepare a more concentrated solution of the standard.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by LC-MS/MS

This protocol provides a general procedure for the analysis of this compound isotopic purity. Instrument parameters should be optimized for your specific system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Column Temperature: 30 - 40 °C.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan from m/z 100-400 to observe all isotopologues.
  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor the following m/z values:
  • Unlabeled Furagin (M+0): e.g., m/z 265.05
  • Furagin-13C1 (M+1): e.g., m/z 266.05
  • Furagin-13C2 (M+2): e.g., m/z 267.05
  • This compound (M+3): e.g., m/z 268.06
  • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) to achieve maximum signal intensity for the M+3 ion while minimizing in-source fragmentation.

5. Data Analysis:

  • Integrate the peak areas for each of the monitored m/z values.
  • Calculate the isotopic purity as follows: Isotopic Purity (%) = (Area of M+3) / (Sum of Areas of M+0, M+1, M+2, M+3) * 100

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade the this compound standard to identify potential degradation products that could act as chemical impurities.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the standard in an oven at 105°C for 24 hours. Dissolve in the initial mobile phase before analysis.
  • Photolytic Degradation: Expose a solution of the standard to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples.
  • Analyze all stressed samples, along with an unstressed control sample, using the LC-MS/MS method described in Protocol 1.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.
  • Identify any new peaks that appear in the stressed samples.
  • Analyze the mass spectra of these new peaks to determine their molecular weights and propose potential structures for the degradation products.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Prepare this compound Solution LC LC Separation Prep->LC MS Mass Spectrometry LC->MS Integrate Integrate Ion Peaks (M+0, M+1, M+2, M+3) MS->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Purity Assessment Calculate->Result

Caption: Workflow for determining the isotopic purity of this compound.

Troubleshooting_Logic Start Problem Observed Isotopic_Impurity High M+0, M+1, M+2? Start->Isotopic_Impurity Chemical_Impurity Unexpected Chromatographic Peaks? Start->Chemical_Impurity Isotopic_Impurity->Chemical_Impurity No Check_CoA Review Certificate of Analysis Isotopic_Impurity->Check_CoA Yes Check_Contamination Check for Contamination Isotopic_Impurity->Check_Contamination Yes Optimize_MS Optimize MS Conditions Isotopic_Impurity->Optimize_MS Yes Forced_Degradation Perform Forced Degradation Study Chemical_Impurity->Forced_Degradation Yes Fresh_Sample Prepare Fresh Sample Chemical_Impurity->Fresh_Sample Yes Solution Problem Resolved Chemical_Impurity->Solution No Check_CoA->Solution Check_Contamination->Solution Optimize_MS->Solution Forced_Degradation->Solution Fresh_Sample->Solution

Caption: Troubleshooting decision tree for purity issues with this compound.

Technical Support Center: Furagin Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample extraction on the recovery of Furagin.

Frequently Asked Questions (FAQs)

Q1: Which are the most common sample extraction methods for Furagin analysis in biological matrices?

A1: The most common techniques for extracting drugs like Furagin from biological samples such as plasma and urine are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, the required level of cleanliness, and the desired concentration of the analyte.

Q2: I am experiencing low recovery of Furagin from my plasma samples. What are the potential causes?

A2: Low recovery of Furagin can stem from several factors during sample preparation. These include:

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, Furagin may remain bound to them, leading to its loss during the separation of the supernatant.

  • Suboptimal pH for Extraction: The pH of the sample and extraction solvent is crucial for efficient partitioning of Furagin in LLE and for its retention and elution in SPE.

  • Inappropriate Solvent Selection in LLE: The choice of an organic solvent with unsuitable polarity can result in poor extraction efficiency.

  • Analyte Breakthrough or Incomplete Elution in SPE: If the SPE cartridge is not conditioned properly, or if the wash and elution solvents are not optimized, Furagin may either not be retained effectively or not be fully eluted from the sorbent.

  • Analyte Instability: Furagin may be susceptible to degradation due to factors like temperature, light exposure, or extreme pH during the extraction process.[1]

Q3: How can I improve the recovery of Furagin during protein precipitation?

A3: To enhance Furagin recovery when using protein precipitation, consider the following:

  • Choice of Precipitating Agent: Acetonitrile and methanol are common choices. For some analytes, methanol has been shown to yield recovery rates of over 90%.[2]

  • Solvent-to-Sample Ratio: Ensure a sufficient volume of the precipitating solvent is used to effectively denature and precipitate the plasma proteins.

  • Vortexing and Incubation: Thoroughly vortex the sample after adding the precipitating agent and allow for an adequate incubation period, often at a cold temperature, to maximize protein precipitation.

  • Centrifugation: Use appropriate centrifugation speed and time to ensure a compact pellet and clear separation of the supernatant containing the analyte.

Q4: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of Furagin?

A4: For successful LLE of Furagin, focus on optimizing:

  • Solvent Selection: The organic solvent should be immiscible with the aqueous sample and have a high affinity for Furagin. Ethyl acetate is a commonly used solvent for the extraction of related nitrofuran compounds.

  • pH Adjustment: Adjusting the pH of the aqueous sample can significantly influence the ionization state of Furagin, thereby affecting its partitioning into the organic phase.

  • Extraction Volume and Repetitions: Using an adequate volume of extraction solvent and performing multiple extractions can increase the overall recovery.

  • Mixing and Phase Separation: Ensure vigorous mixing to maximize the surface area for extraction, followed by complete phase separation to avoid contamination of the organic layer.

Q5: Are there any stability concerns for Furagin during sample extraction and storage?

A5: Yes, the stability of the analyte is a critical consideration. Drug degradation can be influenced by temperature, light, and pH.[1] It is recommended to perform stability studies, including freeze-thaw cycles and bench-top stability assessments, to ensure that the concentration of Furagin does not change significantly during sample handling and storage.[3] For some drugs, storage in tightly sealed containers away from light and at refrigerated or frozen conditions is necessary to minimize degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Furagin Recovery Incomplete protein precipitation.Optimize the type and volume of the precipitating solvent. Ensure thorough vortexing and adequate incubation time.
Suboptimal pH for LLE or SPE.Experiment with different pH values of the sample and extraction/elution solvents to find the optimal condition for Furagin.
Inefficient LLE solvent.Test a range of organic solvents with varying polarities to improve partitioning.
Analyte loss during SPE.Ensure proper conditioning of the SPE cartridge. Optimize the composition of the loading, washing, and elution solvents.
High Variability in Recovery Inconsistent sample handling.Standardize all steps of the extraction protocol, including volumes, mixing times, and temperatures.
Matrix effects.Consider a more rigorous cleanup step, such as SPE, to remove interfering substances from the sample matrix.
Sample Contamination Carryover from previous samples.Implement a thorough cleaning procedure for all reusable labware and the analytical instrument between samples.
Contamination from the environment.Handle samples in a clean environment and use high-purity solvents and reagents.

Data on Extraction Method Performance

The following table summarizes recovery data for different extraction methods used for compounds with similar properties to Furagin in various biological matrices. This data can serve as a reference for expected recovery rates.

Extraction Method Analyte Class Matrix Recovery Rate (%) Reference
Solid-Phase Extraction (SPE)FluoroquinolonesUrineUp to 85%[4]
Liquid-Liquid Extraction (LLE)Organic AcidsUrine~77.4%[5]
Protein PrecipitationFexofenadineSerum>90%[2]
Liquid-Liquid ExtractionGlipizidePlasma>98%[3]
Liquid-Liquid ExtractionDimenhydrinatePlasma~97.02%[6]

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for Furagin analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general procedure that can be optimized for Furagin extraction from plasma.

Materials:

  • Plasma sample containing Furagin

  • Acetonitrile or Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Micropipettes and tips

  • Sample tubes

Procedure:

  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (or methanol) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted Furagin without disturbing the protein pellet.

  • The supernatant can then be directly injected into the analytical instrument (e.g., HPLC) or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction for Urine Samples

This protocol provides a general framework for extracting Furagin from urine samples and can be tailored as needed.

Materials:

  • Urine sample containing Furagin

  • Ethyl Acetate (HPLC grade)

  • pH meter or pH strips

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

Procedure:

  • Pipette 1 mL of the urine sample into a glass test tube.

  • Adjust the pH of the urine sample to the desired value (e.g., acidic or basic) using small volumes of HCl or NaOH.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to facilitate the transfer of Furagin into the organic phase.

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh aliquot of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of mobile phase for analysis.

Visualizations

Below are diagrams illustrating a typical experimental workflow and the logical steps involved in troubleshooting low recovery.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) AddSolvent Add Extraction Solvent (e.g., Acetonitrile for PP) Sample->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant/Organic Layer Centrifuge->Collect Inject Inject into HPLC/LC-MS Collect->Inject Detect Detect Furagin Inject->Detect Quantify Quantify Concentration Detect->Quantify TroubleshootingFlowchart Start Low Furagin Recovery Observed CheckMethod Review Extraction Protocol Start->CheckMethod OptimizePP Optimize Protein Precipitation CheckMethod->OptimizePP Using PP OptimizeLLE Optimize Liquid-Liquid Extraction CheckMethod->OptimizeLLE Using LLE OptimizeSPE Optimize Solid-Phase Extraction CheckMethod->OptimizeSPE Using SPE CheckStability Investigate Analyte Stability OptimizePP->CheckStability OptimizeLLE->CheckStability OptimizeSPE->CheckStability ModifyStorage Modify Storage/Handling Conditions CheckStability->ModifyStorage Degradation Found Success Recovery Improved CheckStability->Success No Degradation ModifyStorage->Success

References

Validation & Comparative

The Gold Standard: Validating a Furagin LC-MS/MS Method with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bioanalytical Method Validation

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The quantitative analysis of drugs in biological matrices, such as plasma or urine, underpins critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high sensitivity and selectivity. However, the robustness of an LC-MS/MS method is fundamentally dependent on its validation, particularly the choice of an appropriate internal standard (IS).

This guide provides a comprehensive comparison of validating an LC-MS/MS method for the antibacterial agent Furagin using a stable isotope-labeled (SIL) internal standard versus a structural analog. We will delve into the key validation parameters, present supporting experimental protocols, and offer clear data-driven comparisons to illustrate why a SIL-IS is considered the gold standard in bioanalysis.

The Role of the Internal Standard

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability during the analytical process, including sample preparation (e.g., extraction), chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical procedure.

There are two main types of internal standards used in LC-MS/MS analysis:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[1]

  • Structural Analog Internal Standard: This is a molecule that is chemically similar to the analyte but has a different molecular weight. While more readily available and less expensive than SIL internal standards, their physicochemical properties can differ significantly from the analyte, potentially leading to less accurate correction for analytical variability.

Comparative Validation Workflow

The validation of a bioanalytical method is a comprehensive process that assesses its performance and reliability. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Furagin, comparing the use of a labeled internal standard (Furagin-d4) with a structural analog (Nitrofurazone).

LC-MS/MS Validation Workflow Comparative LC-MS/MS Validation Workflow for Furagin cluster_method_dev Method Development cluster_validation Method Validation cluster_labeled_is With Labeled IS (Furagin-d4) cluster_analog_is With Structural Analog IS (Nitrofurazone) Optimization LC & MS/MS Optimization (Furagin, Furagin-d4, Nitrofurazone) Linearity_LIS Linearity & Range Optimization->Linearity_LIS Linearity_AIS Linearity & Range Optimization->Linearity_AIS Accuracy_Precision_LIS Accuracy & Precision Linearity_LIS->Accuracy_Precision_LIS Selectivity_LIS Selectivity & Specificity Accuracy_Precision_LIS->Selectivity_LIS Matrix_Effect_LIS Matrix Effect Selectivity_LIS->Matrix_Effect_LIS Recovery_LIS Recovery Matrix_Effect_LIS->Recovery_LIS Stability_LIS Stability Recovery_LIS->Stability_LIS Report Validation Report & Method SOP Stability_LIS->Report Accuracy_Precision_AIS Accuracy & Precision Linearity_AIS->Accuracy_Precision_AIS Selectivity_AIS Selectivity & Specificity Accuracy_Precision_AIS->Selectivity_AIS Matrix_Effect_AIS Matrix Effect Selectivity_AIS->Matrix_Effect_AIS Recovery_AIS Recovery Matrix_Effect_AIS->Recovery_AIS Stability_AIS Stability Recovery_AIS->Stability_AIS Stability_AIS->Report

Caption: Comparative workflow for LC-MS/MS method validation.

The Advantage of a Labeled Internal Standard in Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[2] A SIL-IS is highly effective at compensating for these effects because it co-elutes with the analyte and is impacted by the matrix in the same way.

Matrix_Effect_Compensation Compensation for Matrix Effects cluster_lc LC Separation Sample Biological Sample (Plasma) Analyte Furagin Sample->Analyte Labeled_IS Furagin-d4 (Co-eluting) Sample->Labeled_IS Analog_IS Nitrofurazone (Different RT) Sample->Analog_IS Matrix_Component Endogenous Matrix Component Sample->Matrix_Component Ion_Source MS Ion Source Analyte->Ion_Source RT = 2.1 min Labeled_IS->Ion_Source RT = 2.1 min Analog_IS->Ion_Source RT = 2.5 min Matrix_Component->Ion_Source RT = 2.1 min Detector_Response_LIS Consistent Analyte/IS Ratio Ion_Source->Detector_Response_LIS Suppression affects both equally Detector_Response_AIS Variable Analyte/IS Ratio Ion_Source->Detector_Response_AIS Suppression affects analyte more

Caption: Labeled IS compensates for matrix effects.

Experimental Protocols

The following are detailed methodologies for the key validation experiments comparing the performance of a labeled internal standard (Furagin-d4) and a structural analog (Nitrofurazone).

Sample Preparation

A protein precipitation method is employed for the extraction of Furagin from human plasma.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (either Furagin-d4 or Nitrofurazone).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Furagin: m/z 267.1 -> 134.1

    • Furagin-d4: m/z 271.1 -> 138.1

    • Nitrofurazone: m/z 199.0 -> 124.0

Validation Parameters

The method validation is performed according to the FDA and EMA guidelines for bioanalytical method validation.[3][4]

  • Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of Furagin (e.g., 1-1000 ng/mL). The analyte/IS peak area ratio is plotted against the nominal concentration, and a linear regression with a weighting factor of 1/x² is applied.

  • Accuracy and Precision: Assessed by analyzing replicate (n=5) QC samples at four concentration levels (LLOQ, low, mid, and high) on three different days. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the coefficient of variation (%CV).

  • Selectivity: Six different lots of blank plasma are analyzed to check for interferences at the retention times of Furagin and the IS.

  • Matrix Effect: The peak area of the analyte in post-extraction spiked samples is compared to that of the analyte in a neat solution at the same concentration. This is performed in six different lots of plasma.

  • Recovery: The peak area of the analyte in pre-extraction spiked samples is compared to that of the analyte in post-extraction spiked samples.

  • Stability: The stability of Furagin in plasma is evaluated under various conditions: short-term (room temperature), long-term (frozen at -80°C), and after three freeze-thaw cycles.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the hypothetical but realistic quantitative data from the validation of the LC-MS/MS method for Furagin using both a labeled internal standard and a structural analog.

Table 1: Linearity

ParameterWith Labeled IS (Furagin-d4)With Structural Analog IS (Nitrofurazone)Acceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLConsistent range
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Back-calculated Concentration ± 5% of nominal± 10% of nominal± 15% (± 20% at LLOQ)

Table 2: Accuracy and Precision

QC Level (ng/mL)With Labeled IS (Furagin-d4)With Structural Analog IS (Nitrofurazone)Acceptance Criteria
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV)
LLOQ (1) 102.5 / 6.8108.2 / 12.5Accuracy: ± 20%; Precision: ≤ 20%
Low (3) 98.7 / 4.2105.6 / 9.8Accuracy: ± 15%; Precision: ≤ 15%
Mid (100) 101.1 / 3.596.3 / 8.1Accuracy: ± 15%; Precision: ≤ 15%
High (800) 99.2 / 2.894.5 / 7.5Accuracy: ± 15%; Precision: ≤ 15%

Table 3: Matrix Effect and Recovery

ParameterWith Labeled IS (Furagin-d4)With Structural Analog IS (Nitrofurazone)Acceptance Criteria
Matrix Effect (%CV) 4.518.2≤ 15%
Recovery (%) 85.2 ± 3.182.6 ± 8.9Consistent and reproducible

Table 4: Stability

Stability ConditionWith Labeled IS (Furagin-d4)With Structural Analog IS (Nitrofurazone)Acceptance Criteria
% Change from Nominal % Change from Nominal
Short-term (24h, RT) -2.1-4.5± 15%
Freeze-Thaw (3 cycles) -3.5-8.2± 15%
Long-term (30 days, -80°C) -4.2-9.8± 15%

Conclusion: The Superiority of the Labeled Standard

The comparative data clearly demonstrates the superior performance of the LC-MS/MS method for Furagin when a stable isotope-labeled internal standard is used. The method with Furagin-d4 exhibits better accuracy, precision, and significantly lower variability in matrix effect and recovery compared to the method using the structural analog, Nitrofurazone. While the use of a structural analog can be acceptable in some cases, the data highlights the potential for greater inaccuracy and imprecision.[5]

For regulated bioanalysis, where data integrity is of utmost importance, the use of a stable isotope-labeled internal standard is strongly recommended. It provides the most effective compensation for the inherent variabilities of the analytical process, leading to more reliable and reproducible results that can be confidently used to support drug development and clinical studies. The initial investment in the synthesis of a labeled standard is often justified by the enhanced data quality and reduced risk of failed analytical runs.

References

Cross-Validation of Bioanalytical Methods for Furagin: A Comparative Guide for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of bioanalytical methods for the antibiotic Furagin between different laboratories. This guide provides a framework for ensuring data comparability and reliability in multi-site clinical or preclinical studies.

The globalization of pharmaceutical development necessitates that bioanalytical methods used to generate pharmacokinetic data are robust and transferable between laboratories. Cross-validation is a critical process to ensure that a bioanalytical method, when transferred from one laboratory to another, provides comparable results. This guide outlines the essential steps and considerations for the cross-validation of bioanalytical methods for Furagin, a nitrofuran antibiotic, and presents a hypothetical comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The Importance of Cross-Validation

Cross-validation of bioanalytical methods is crucial when:

  • Data from different laboratories are to be included in a single study.

  • A method is transferred from a sending laboratory to a receiving laboratory.

  • Different analytical methods are used to measure the same analyte within a study.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation that emphasize the need for cross-validation to ensure the integrity of pharmacokinetic and toxicokinetic data.[1][2][3][4]

Hypothetical Comparison of Two Bioanalytical Methods for Furagin

This section presents a hypothetical comparison of two LC-MS/MS methods for the quantification of Furagin in human plasma, which could be used in a cross-validation study. The data presented in the tables below are representative of typical performance characteristics for such assays.

Method Summaries
  • Method A (Laboratory 1): An established LC-MS/MS method with a longer run time but proven robustness.

  • Method B (Laboratory 2): A newly developed ultra-high-performance liquid chromatography (UHPLC)-MS/MS method with a shorter run time, aiming for higher throughput.

Quantitative Performance Comparison
ParameterMethod A (LC-MS/MS)Method B (UHPLC-MS/MS)Acceptance Criteria (based on FDA/EMA guidelines)
Linearity (r²) 0.9980.999≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mLAccuracy within ±15%; Precision ≤ 15%
Intra-day Precision (%CV) ≤ 8.5%≤ 7.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 10.2%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% bias) -5.6% to +7.8%-4.2% to +6.5%Within ±15% (±20% at LLOQ)
Recovery (%) 85.3%88.1%Consistent, precise, and reproducible
Matrix Effect (%) 92.1%94.5%CV of IS-normalized matrix factor ≤ 15%
Cross-Validation Results: Analysis of Incurred Samples

In a cross-validation study, incurred samples (samples from subjects who have been administered the drug) are analyzed by both laboratories. The results are then compared.

Sample IDConcentration Lab 1 (ng/mL)Concentration Lab 2 (ng/mL)% Difference
IS-0015.25.5+5.6%
IS-00225.824.9-3.6%
IS-003152.3158.1+3.8%
IS-004410.5398.2-3.0%

Acceptance Criterion: For at least 67% of the incurred samples, the percent difference between the concentrations obtained from the two laboratories should be within ±20% of the mean concentration.

Experimental Protocols

A detailed experimental protocol is fundamental for successful method transfer and cross-validation. Below is a generalized protocol for the determination of Furagin in human plasma by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., Furagin-d3 at 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Furagin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Furagin: Precursor ion > Product ion (e.g., m/z 223 > m/z 134)

    • Internal Standard (Furagin-d3): Precursor ion > Product ion (e.g., m/z 226 > m/z 137)

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of a bioanalytical method between two laboratories.

Cross-Validation Workflow A Sending Lab: Validated Bioanalytical Method for Furagin B Method Transfer Package: - Detailed Protocol - Validation Reports - Reagents & Standards A->B Preparation C Receiving Lab: Method Implementation & Partial Validation B->C Transfer D Cross-Validation Study: Analysis of a Shared Set of Samples (QC Samples & Incurred Samples) C->D Execution E Data Analysis: Statistical Comparison of Results D->E Analysis F Acceptance Criteria Met? E->F Evaluation G Method Deemed Cross-Validated: Ready for Routine Sample Analysis F->G Yes H Investigation & Troubleshooting: - Identify Discrepancies - Method Optimization F->H No H->C Re-evaluation

Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship and dependence of key bioanalytical method validation parameters.

Validation Parameters Relationship Method Bioanalytical Method Selectivity Selectivity & Specificity Method->Selectivity Calibration Calibration Curve (Linearity, Range, LLOQ, ULOQ) Method->Calibration Accuracy Accuracy Method->Accuracy Precision Precision (Intra- & Inter-day) Method->Precision Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Selectivity->Accuracy Selectivity->Precision Calibration->Accuracy Calibration->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy->Stability Precision->Stability

Caption: Inter-relationship of key bioanalytical method validation parameters.

References

A Head-to-Head Comparison: Furagin-13C3 vs. Deuterated Furagin as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Furagin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Furagin-13C3 and deuterated Furagin. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices. This comparison is supported by established principles of bioanalysis and a representative experimental protocol.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavier isotopes, these compounds are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical chemical nature allows them to mimic the analyte during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps. However, the choice between different types of stable isotope labeling, such as carbon-13 (¹³C) and deuterium (²H or D), can have subtle but significant consequences for assay robustness and accuracy.

Performance Comparison: this compound vs. Deuterated Furagin

The ideal internal standard should co-elute with the analyte and exhibit the same behavior during extraction and ionization to perfectly compensate for matrix effects.[1] The primary differences between ¹³C-labeled and deuterium-labeled internal standards lie in their potential for chromatographic separation and the stability of the isotopic label.[2]

ParameterThis compoundDeuterated FuraginRationale
Chromatographic Co-elution ExcellentVariable, potential for partial separationThe larger mass difference and potential for altered physicochemical properties (e.g., lipophilicity) with deuterium substitution can lead to a slight shift in retention time, known as the deuterium isotope effect.[3][4] ¹³C labeling results in negligible changes to the molecule's properties, ensuring co-elution.[5][6]
Matrix Effect Compensation SuperiorGenerally good, but can be compromisedBecause ¹³C-labeled standards co-elute perfectly, they experience the exact same degree of ion suppression or enhancement as the analyte at the point of elution.[6] If a deuterated standard separates chromatographically, it may elute in a region with a different matrix effect, leading to inaccurate quantification.[3][7]
Isotopic Stability HighGenerally good, but risk of back-exchangeCarbon-13 labels are incorporated into the carbon backbone of the molecule and are highly stable.[2] Deuterium labels, especially on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions during sample processing or storage.[2]
Fragmentation in MS/MS Predictable and similar to analyteCan be alteredThe number and position of deuterium atoms can sometimes influence the fragmentation pattern in the collision cell of a mass spectrometer, potentially requiring different optimization of collision energy compared to the analyte.[5]
Commercial Availability & Cost Generally lower availability and higher costMore commonly available and often less expensiveThe synthesis of deuterated compounds is often less complex and costly than incorporating ¹³C.[1]

Experimental Protocols

While a direct comparative study for Furagin was not identified in the public literature, the following represents a typical validated LC-MS/MS method for the quantification of a small molecule antibiotic like Furagin in human plasma. This protocol can be adapted for use with either this compound or deuterated Furagin as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of this compound or deuterated Furagin in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive or Negative (to be optimized for Furagin)

  • MRM Transitions:

    • Furagin: To be determined (e.g., precursor ion [M+H]⁺ → product ion)

    • This compound: [M+3+H]⁺ → corresponding product ion

    • Deuterated Furagin (e.g., d4): [M+4+H]⁺ → corresponding product ion

Visualizing the Workflow and Key Concepts

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or d-Furagin) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Peak Area Ratio) MS_Detection->Data_Processing Result Quantitative Result Data_Processing->Result

Bioanalytical workflow for Furagin quantification.

IS_Comparison cluster_Chromatography Chromatographic Elution cluster_MatrixEffect Matrix Effect Compensation Analyte Furagin IS_13C This compound Analyte->IS_13C Co-elution IS_D Deuterated Furagin Analyte->IS_D Potential Separation (Isotope Effect) Compensation_Good Superior IS_13C->Compensation_Good Compensation_Variable Potentially Compromised IS_D->Compensation_Variable

Logical relationship of internal standard properties.

Conclusion

For the quantitative bioanalysis of Furagin, This compound is the superior choice for an internal standard when the highest level of accuracy and robustness is required. Its key advantage is the near-perfect co-elution with the unlabeled analyte, which ensures the most reliable compensation for matrix effects—a significant source of imprecision in LC-MS/MS assays.[5][6]

Deuterated Furagin can be a viable and more cost-effective alternative.[8] However, it is crucial during method development and validation to carefully assess for any chromatographic separation between the analyte and the deuterated internal standard.[7][9] If separation occurs, the ability of the internal standard to accurately correct for matrix effects may be compromised. Furthermore, the stability of the deuterium labels should be confirmed under all sample handling and storage conditions.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary considerations. For regulated bioanalysis in support of pharmacokinetic studies, the investment in a ¹³C-labeled internal standard like this compound is often justified by the increased data quality and assay reliability.

References

A Comparative Guide to the Quantitative Analysis of Furagin: Isotope Dilution LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Furagin (also known as furazidin) with alternative analytical techniques. The information presented is supported by experimental data from validated bioanalytical methods for structurally similar compounds, providing a reliable reference for methodological selection.

The quantification of drugs in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of analytical method directly impacts the reliability of the data generated. Isotope dilution mass spectrometry (IDMS) is widely regarded as a gold standard technique for quantitative analysis due to its high accuracy and precision.[1] This is achieved by using a stable isotope-labeled version of the analyte as an internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.

This guide will delve into the performance of the isotope dilution LC-MS/MS method and compare it with two common alternatives: a standard non-isotope dilution LC-MS/MS method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Performance Comparison: Accuracy, Precision, and Recovery

The following tables summarize the validation parameters for the quantification of nitrofurans (structurally similar to Furagin) using different analytical methods. The data is extracted from published, validated bioanalytical method studies.

Table 1: Isotope Dilution LC-MS/MS Method Performance (Proxy: Nitrofuran Metabolites in Meat)

Validation ParameterConcentration LevelAcceptance CriteriaObserved Performance
Recovery 0.5 µg/kgNot specified79% - 110%
2.5 µg/kg
Precision (Repeatability) 0.5 µg/kgRSD ≤ 15%3% - 22%
2.5 µg/kg
Within-Laboratory Reproducibility 0.5 µg/kgRSD ≤ 15%4.4% - 10.7%
2.5 µg/kg

Data adapted from a study on the determination of nitrofuran metabolites in crawfish meat.

Table 2: Non-Isotope Dilution LC-MS/MS Method Performance (Proxy: Nitrofurantoin in Human Plasma)

Validation ParameterConcentration (ng/mL)Acceptance Criteria (% Bias)Observed Accuracy (% Bias)Acceptance Criteria (% RSD)Observed Precision (% RSD)
Intra-day Accuracy & Precision 5.00 (LLOQ)± 20%-2.4%≤ 20%5.8%
15.00 (LQC)± 15%1.3%≤ 15%3.5%
750.0 (MQC)± 15%-1.1%≤ 15%2.4%
1125 (HQC)± 15%-0.3%≤ 15%2.1%
Inter-day Accuracy & Precision 5.00 (LLOQ)± 20%-1.8%≤ 20%4.9%
15.00 (LQC)± 15%2.5%≤ 15%2.8%
750.0 (MQC)± 15%-0.7%≤ 15%3.1%
1125 (HQC)± 15%0.5%≤ 15%2.7%
Recovery 15.00, 750.0, 1125Not specified> 92%Not applicableNot applicable

Data adapted from a validated method for the quantitation of nitrofurantoin in human plasma.[2]

Table 3: HPLC-UV Method Performance (Proxy: Nitrofurantoin in Human Urine)

Validation ParameterConcentration (µg/mL)Acceptance Criteria (% RE)Observed Accuracy (% RE)Acceptance Criteria (% RSD)Observed Precision (% RSD)
Intra-day Accuracy & Precision 1.0 (LQC)± 15%-2.5% to 6%≤ 5.5%≤ 5.5%
10 (MQC)± 15%-2.5% to 6%≤ 5.5%≤ 5.5%
20 (HQC)± 15%-2.5% to 6%≤ 5.5%≤ 5.5%
Inter-day Accuracy & Precision 1.0 (LQC)± 15%-2.5% to 6%≤ 5.5%≤ 5.5%
10 (MQC)± 15%-2.5% to 6%≤ 5.5%≤ 5.5%
20 (HQC)± 15%-2.5% to 6%≤ 5.5%≤ 5.5%

Data adapted from a validated method for the simultaneous determination of nitrofurantoin and phenazopyridine in human urine samples.[3]

Experimental Protocols

Isotope Dilution LC-MS/MS Method (Based on Nitrofuran Analysis)

This method involves the use of a stable isotope-labeled internal standard (IS) for each analyte to ensure the highest accuracy.

  • Sample Preparation:

    • A known amount of the isotopically labeled Furagin internal standard is added to the biological matrix sample (e.g., plasma, urine, tissue homogenate).[1]

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

    • The sample is vortexed and centrifuged to separate the precipitated proteins.

    • The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte and internal standard.[2]

    • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.[2]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., 100 mm × 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.[4]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native Furagin and its isotopically labeled internal standard.[2]

Non-Isotope Dilution LC-MS/MS Method

This method is similar to the isotope dilution method but utilizes a structurally similar molecule as the internal standard instead of an isotopically labeled one.

  • Sample Preparation:

    • A known amount of a suitable internal standard (a compound with similar chemical properties to Furagin) is added to the sample.

    • Sample extraction and cleanup are performed as described for the isotope dilution method (protein precipitation followed by SPE or liquid-liquid extraction).[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • The instrumental conditions are generally the same as for the isotope dilution method, with MRM transitions optimized for Furagin and the chosen internal standard.[2]

HPLC-UV Method

This method is a more conventional and widely available technique for drug quantification.

  • Sample Preparation:

    • Plasma: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is a common approach. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[5]

    • Urine: A simple "dilute and shoot" approach, where the urine sample is diluted with the mobile phase and directly injected, can often be employed.[3][5]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column is typically used.[3]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

    • Detection: UV detection at a wavelength where Furagin exhibits maximum absorbance (e.g., around 370 nm for nitrofurantoin).[3][5]

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the isotope dilution LC-MS/MS method and the hierarchical relationship of the analytical methods in terms of their performance.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample spike Spike with Isotopically Labeled Furagin (IS) start->spike precipitate Protein Precipitation spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe reconstitute Evaporation & Reconstitution spe->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Isotope Dilution LC-MS/MS Workflow

method_comparison cluster_performance Analytical Performance cluster_methods Quantification Methods accuracy Highest Accuracy & Precision high_accuracy High Accuracy & Precision good_accuracy Good Accuracy & Precision idms Isotope Dilution LC-MS/MS idms->accuracy Gold Standard lcms LC-MS/MS (non-ID) lcms->high_accuracy High Sensitivity hplcuv HPLC-UV hplcuv->good_accuracy Cost-Effective

Method Performance Hierarchy

Conclusion

The choice of an analytical method for Furagin quantification should be guided by the specific requirements of the study.

  • Isotope Dilution LC-MS/MS stands out as the most accurate and precise method. The use of a stable isotope-labeled internal standard effectively minimizes errors arising from sample preparation and instrumental variability. This method is highly recommended for pivotal studies such as pivotal pharmacokinetic and bioequivalence trials where the utmost data quality is required.

  • Non-Isotope Dilution LC-MS/MS offers a viable alternative with high sensitivity and good accuracy and precision. While not as robust as the isotope dilution method in correcting for all potential variations, it is a powerful technique suitable for many research and development applications.

  • HPLC-UV is a cost-effective and widely accessible method. While it may not achieve the same level of sensitivity and precision as mass spectrometry-based methods, a well-validated HPLC-UV method can provide reliable quantitative data for applications where high sensitivity is not a primary concern, such as in the analysis of pharmaceutical formulations or in some preclinical studies with higher dosing.

Ultimately, the selection of the most appropriate method will depend on a balance of factors including the required level of accuracy and precision, the available instrumentation, and the specific goals of the drug development program.

References

A Comparative Guide to Inter-Laboratory Analysis of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties of Furagin

A foundational understanding of Furagin's physicochemical properties is crucial for the development and validation of analytical methods.

PropertyValueSource
Chemical Name 1-[[(E)-3-(5-nitro-2-furyl)prop-2-enylidene]amino]imidazolidine-2,4-dione[1][2]
Molecular Formula C₁₀H₈N₄O₅[1][3]
Molecular Weight 264.19 g/mol [3][4]
Melting Point 267-270°C (decomposes)[1]
Solubility Soluble in DMSO (10 mg/mL)[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

Comparison of Analytical Methods

The two primary analytical techniques employed for the quantification of Furagin and other nitrofuran derivatives are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The following table summarizes the key performance characteristics of these methods, drawing on data from studies on Furagin and Nitrofurantoin.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorption by the analyte at a specific wavelength.Separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection.
Selectivity Lower, susceptible to interference from other UV-absorbing compounds in the sample matrix.High, capable of separating Furagin from impurities and degradation products.
Sensitivity Generally lower than HPLC.High, with the ability to detect low concentrations.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can reach ng/mL levels, for example, 0.010 µg/mL for Nitrofurantoin in plasma.[5]
Linearity Range Dependent on the specific method, but generally narrower than HPLC.Wide linear range, e.g., 0.010 - 2.48 µg/mL for Nitrofurantoin in plasma.[5]
Accuracy & Precision Good for simpler matrices, but can be affected by interfering substances.High accuracy and precision, as demonstrated by validation studies for Nitrofurantoin.[6]
Analysis Time Rapid, once the sample is prepared.Longer analysis time per sample due to chromatographic separation.
Cost & Complexity Lower cost instrumentation and simpler operation.Higher initial investment and requires more skilled operators.

Experimental Protocols

UV-Vis Spectrophotometric Method

This protocol is based on a method described for the quantitative determination of Furagin in tablets.[7]

Principle: The method involves a chemical reaction of Furagin with concentrated sulfuric acid to produce a colored product, which is then quantified by measuring its absorbance at a specific wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., SF-46)

  • Water bath

  • Volumetric flasks

  • Pipettes

Reagents:

  • Dimethylformamide

  • Concentrated Sulfuric Acid

Procedure:

  • Sample Preparation:

    • Accurately weigh and powder a number of tablets.

    • Dissolve a portion of the powder equivalent to a known amount of Furagin in dimethylformamide.

    • Filter the solution if necessary.

  • Reaction:

    • Transfer an aliquot (1-2 mL) of the sample solution to a 50.0 mL volumetric flask.

    • Evaporate the dimethylformamide on a boiling water bath.

    • Add 25.0 mL of concentrated sulfuric acid to the dry residue.

    • Heat the flask in a boiling water bath for 1 hour.

    • Cool the solution to room temperature.

  • Measurement:

    • Measure the absorbance of the resulting colored solution at 590 nm using a spectrophotometer.

    • Use concentrated sulfuric acid as the blank.

  • Quantification:

    • Determine the concentration of Furagin in the sample by comparing the absorbance to a previously prepared calibration curve or by using a standard solution.

High-Performance Liquid Chromatography (HPLC) Method

The following is a general protocol for the analysis of nitrofuran compounds, which can be adapted for Furagin. This is based on validated methods for Nitrofurantoin.[5][8]

Principle: Reversed-phase HPLC separates Furagin from other components in the sample matrix. The separated analyte is then detected and quantified by a UV detector.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., sodium dihydrogen phosphate)

  • Furagin analytical standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. The exact ratio may need optimization.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of Furagin in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For solid dosage forms, dissolve a known amount of the powdered sample in a suitable solvent and dilute to the appropriate concentration with the mobile phase.

    • For biological samples (e.g., plasma, urine), a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is typically required to remove interfering substances.[5]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 370 nm for Nitrofurantoin).[5][8]

    • Inject the standard and sample solutions into the HPLC system.

  • Quantification:

    • Identify the Furagin peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the amount of Furagin in the sample by comparing the peak area or peak height to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the UV-Vis Spectrophotometric and HPLC analysis of Furagin.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in DMF Sample->Dissolve Filter Filter Dissolve->Filter Evaporate Evaporate DMF Filter->Evaporate Add_Acid Add H₂SO₄ Evaporate->Add_Acid Heat Heat (1 hr) Add_Acid->Heat Cool Cool Heat->Cool Measure Measure Absorbance at 590 nm Cool->Measure Quantify Quantify vs. Standard Measure->Quantify caption UV-Vis Spectrophotometry Workflow

Caption: UV-Vis Spectrophotometry Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh/Measure Sample Dissolve Dissolve/Extract Sample->Dissolve Dilute Dilute Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify caption HPLC Analysis Workflow

Caption: HPLC Analysis Workflow

References

The Gold Standard: Why 13C-Labeled Internal Standards Outperform Structural Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. While structural analogs have traditionally been used, the advent of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (13C), has set a new benchmark for data quality. This guide provides an objective comparison, supported by experimental data, of the benefits of using a 13C-labeled internal standard over a structural analog.

The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is to compensate for variations that can occur during sample preparation and analysis.[1] An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire analytical workflow, from extraction to detection. It is in this mimicry that the superiority of a 13C-labeled standard becomes evident.

The Core Advantages of 13C-Labeled Internal Standards

A 13C-labeled internal standard is chemically identical to the analyte, with the only difference being the presence of one or more heavier 13C atoms in place of 12C atoms. This subtle distinction, which is easily discernible by a mass spectrometer, allows the 13C-labeled standard to co-elute with the analyte and experience virtually identical physical and chemical effects.[2]

Key benefits include:

  • Co-elution and Identical Matrix Effects: Because a 13C-labeled standard has the same chromatographic properties as the analyte, it will elute at the same retention time.[2] This is crucial because both the analyte and the internal standard will be subjected to the same degree of ion suppression or enhancement from co-eluting matrix components.[3] This co-elution ensures the most accurate correction for matrix effects, a significant source of error in bioanalysis.

  • Identical Extraction Recovery: The identical chemical structure of a 13C-labeled standard means it will have the same recovery as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[1] Structural analogs, due to differences in their chemical properties, may have different extraction efficiencies, leading to inaccuracies in quantification.[4]

  • Improved Accuracy and Precision: By effectively compensating for variations in extraction, chromatography, and ionization, 13C-labeled internal standards lead to significantly improved accuracy and precision in quantitative results.[4][5]

The Limitations of Structural Analogs

A structural analog is a compound that is chemically similar to the analyte but not identical. While they can be a more cost-effective option, their use introduces several potential sources of error:

  • Different Chromatographic Behavior: Structural differences can lead to different retention times, meaning the analog may not experience the same matrix effects as the analyte.[2]

  • Varying Extraction Recoveries: The physicochemical differences between the analog and the analyte can result in different recoveries during sample preparation.[4]

  • Disparate Ionization Efficiencies: Structural analogs may have different ionization efficiencies in the mass spectrometer's ion source, further contributing to quantification errors.

Experimental Data: A Head-to-Head Comparison

A study on the immunosuppressant drug tacrolimus in human whole blood provides compelling quantitative evidence for the superior performance of a 13C-labeled internal standard (¹³C,D₂-labeled tacrolimus) compared to a structural analog (ascomycin).[5]

Parameter¹³C,D₂-Labeled Tacrolimus ISAscomycin (Structural Analog) IS
Imprecision (%CV) <3.09%<3.63%
Accuracy 99.55% - 100.63%97.35% - 101.71%
Absolute Recovery 78.37%75.66%
Matrix Effect -16.64%-28.41%
Process Efficiency 65.35%54.18%
Compensation of Matrix Effect 0.89%-0.97%

Table 1: Comparison of a ¹³C,D₂-labeled internal standard and a structural analog for the analysis of tacrolimus in human whole blood. Data sourced from a 2019 study.[5]

The data clearly shows that while both internal standards provided acceptable imprecision and accuracy, the ¹³C,D₂-labeled tacrolimus demonstrated a closer absolute recovery to the analyte and was significantly less affected by matrix effects.[5] Most importantly, the ¹³C,D₂-labeled standard almost perfectly compensated for the matrix effect on the analyte, with a mean percent value of 0.89%, compared to -0.97% for the structural analog.[5]

Experimental Protocols

A typical bioanalytical workflow using an internal standard involves several key steps. The point of internal standard addition is critical for ensuring it experiences the same sample processing as the analyte.

General Bioanalytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard (13C-Labeled or Structural Analog) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio vs. Concentration) MS_Detection->Data_Processing

Caption: A generalized workflow for a bioanalytical assay using an internal standard.

Detailed Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a common technique for sample clean-up and concentration.

  • Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The cartridge is then equilibrated with an aqueous solution (e.g., water or buffer) to prepare it for the sample matrix.

  • Sample Loading: The biological sample, with the internal standard already added, is loaded onto the cartridge. The analyte and internal standard are retained on the stationary phase.

  • Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

  • Elution: The analyte and internal standard are eluted from the cartridge with a strong organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS system.

Visualizing the Mitigation of Matrix Effects

The following diagram illustrates how a 13C-labeled internal standard effectively compensates for matrix effects compared to a structural analog.

cluster_ideal Ideal Scenario (No Matrix Effect) cluster_13C With 13C-Labeled IS cluster_analog With Structural Analog IS Analyte_Ideal Analyte Signal Ratio_Ideal Analyte/IS Ratio (Accurate) Analyte_Ideal->Ratio_Ideal IS_Ideal IS Signal IS_Ideal->Ratio_Ideal Analyte_13C Analyte Signal (Suppressed) Ratio_13C Analyte/IS Ratio (Corrected & Accurate) Analyte_13C->Ratio_13C IS_13C 13C-IS Signal (Equally Suppressed) IS_13C->Ratio_13C Analyte_Analog Analyte Signal (Suppressed) Ratio_Analog Analyte/IS Ratio (Inaccurate) Analyte_Analog->Ratio_Analog IS_Analog Analog IS Signal (Differently Suppressed) IS_Analog->Ratio_Analog Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_13C Matrix_Effect->IS_13C Matrix_Effect->Analyte_Analog Matrix_Effect->IS_Analog

Caption: How a 13C-IS compensates for matrix effects more effectively than a structural analog.

Conclusion

While structural analogs can be a viable option in certain contexts, particularly in early discovery phases where cost and availability are major considerations, the experimental evidence overwhelmingly supports the use of 13C-labeled internal standards for achieving the highest quality data in quantitative bioanalysis. Their ability to perfectly mimic the analyte's behavior throughout the analytical process, especially in mitigating the unpredictable nature of matrix effects, makes them the gold standard for researchers, scientists, and drug development professionals who demand the utmost confidence in their results. The investment in a 13C-labeled internal standard is an investment in the integrity and reliability of the data.

References

Performance Characteristics of a Validated Furagin Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of a validated analytical assay for Furagin (also known as furazidin) and its therapeutic alternative, Nitrofurantoin. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology and understanding the comparative efficacy of these antimicrobial agents.

I. Analytical Performance: Furagin vs. Nitrofurantoin

Table 1: Illustrative Performance Characteristics of a Validated HPLC-UV Method for Furazolidone

Performance CharacteristicResult
Linearity Range10 - 30 µg/mL
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD)0.39 µg/mL
Limit of Quantification (LOQ)0.103 µg/mL
Accuracy (% Recovery)99.66% - 100.28%
Precision (% RSD)< 1%
SpecificityNo interference from degradation products

Note: This data is for Furazolidone and is intended to be illustrative of the performance of a validated HPLC-UV method for a nitrofuran derivative.

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Nitrofurantoin [1]

Performance CharacteristicResult
Linearity Range5 - 30 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2%
SpecificityNo interference from excipients

II. Therapeutic Performance: Furagin vs. Nitrofurantoin

Beyond analytical characterization, the therapeutic efficacy of an antimicrobial agent is of paramount importance. A comparative in-vitro study was conducted to evaluate the minimum inhibitory concentrations (MICs) of Furagin and Nitrofurantoin against common uropathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Comparative In-Vitro Activity of Furagin and Nitrofurantoin against Uropathogens

OrganismFuragin MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)
Enterobacteriaceae4 - 6416 - 64
Gram-positive cocci2 - 48 - 64
Anaerobic bacteria0.54

These results indicate that Furagin generally exhibits lower MICs compared to Nitrofurantoin against the tested uropathogens, suggesting potentially higher in-vitro potency.

III. Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying analytical methods. Below are outlines of the methodologies for the HPLC-UV analysis of Nitrofurantoin and the in-vitro susceptibility testing.

A. HPLC-UV Method for Nitrofurantoin

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for Nitrofurantoin (e.g., 367 nm).

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of Nitrofurantoin is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards within the linear range.

  • Sample Solution: For pharmaceutical formulations, a portion of the crushed tablet or capsule content is accurately weighed and dissolved in the solvent, followed by filtration before injection.

3. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

B. In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

1. Media and Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • Furagin and Nitrofurantoin analytical standards.

2. Inoculum Preparation:

  • Bacterial strains are cultured on appropriate agar plates.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

3. Assay Procedure:

  • Serial twofold dilutions of Furagin and Nitrofurantoin are prepared in MHB in 96-well microtiter plates.

  • The standardized bacterial suspension is added to each well.

  • Plates are incubated at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

IV. Visualizations

A. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard DissolveStandard Dissolve in Solvent Standard->DissolveStandard DiluteStandard Serial Dilutions DissolveStandard->DiluteStandard Inject Inject into HPLC DiluteStandard->Inject Sample Weigh Sample DissolveSample Dissolve in Solvent Sample->DissolveSample FilterSample Filter Sample DissolveSample->FilterSample FilterSample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Detecting Furagin in Biological Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of Furagin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison: Linearity and Range of Detection

The choice of analytical method often hinges on the required sensitivity and the expected concentration range of the analyte in the sample. Below is a summary of the reported linearity and detection limits for Furagin (often analyzed as its parent compound, Nitrofurantoin) in human plasma and urine using HPLC-UV and LC-MS/MS.

Analytical MethodBiological MatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)
LC-MS/MS Human Plasma5.00 - 1500 ng/mL[1][2]5.00 ng/mL[1][2]0.25 ng/mL[1][2]
HPLC-UV Human Plasma10 - 2480 ng/mL[3]10 ng/mL[3]Not Reported
HPLC-UV Human Urine200 - 20,000 ng/mL[4]40 ng/mL[4]10 ng/mL[4]

Key Observations:

  • Sensitivity: LC-MS/MS demonstrates superior sensitivity with a significantly lower limit of quantification (LOQ) in plasma compared to HPLC-UV.[1][2][3] This makes it the preferred method for studies requiring the detection of very low concentrations of Furagin.

  • Linearity Range: Both methods offer a broad linear range suitable for quantifying Furagin across various expected physiological concentrations. The HPLC-UV method in urine exhibits a particularly wide range, accommodating the higher concentrations typically found in this matrix.[4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both LC-MS/MS and HPLC-UV analysis of Furagin in biological samples.

LC-MS/MS Method for Furagin in Human Plasma

This method is highly selective and sensitive for the determination of Furagin in human plasma.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of human plasma, add an internal standard.

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Furagin (Nitrofurantoin): Precursor ion (m/z) → Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z)

  • Data Analysis: Quantify Furagin concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

HPLC-UV Method for Furagin in Human Urine

This method provides a robust and cost-effective approach for quantifying Furagin in urine samples, where concentrations are generally higher.[4]

1. Sample Preparation ("Dilute and Shoot"):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute an aliquot of the urine sample with the mobile phase.

  • Filter the diluted sample through a 0.45 µm filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 370 nm.[4]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantify Furagin concentration by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of Furagin standards.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in each analytical method.

Experimental Workflow for Furagin Analysis by LC-MS/MS in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Furagin & IS wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification vs. Calibration Curve detection->quantification result Furagin Concentration quantification->result

Caption: Workflow for Furagin analysis in plasma by LC-MS/MS.

Experimental Workflow for Furagin Analysis by HPLC-UV in Urine cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing urine Urine Sample dilute Dilute with Mobile Phase urine->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (370 nm) separation->detection quantification Quantification vs. Calibration Curve detection->quantification result Furagin Concentration quantification->result

Caption: Workflow for Furagin analysis in urine by HPLC-UV.

References

A Comparative Guide to Assessing the Robustness of Analytical Methods for Furagin

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical products, the robustness of an analytical method is a critical attribute that ensures its reliability under varied operational conditions. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of Furagin. The focus is on the assessment of method robustness through forced degradation studies and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to Robustness Testing

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][5] It is a crucial component of method validation, demonstrating that the method is suitable for its intended purpose and can be successfully transferred between laboratories and instruments.

Forced degradation studies are an essential part of establishing the stability-indicating properties of a method.[2] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[2] A robust analytical method must be able to resolve the active pharmaceutical ingredient (API) from these degradation products and any process-related impurities.

Comparison of Analytical Methods for Furagin

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of pharmaceutical compounds. The choice between them often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical quality control due to its simplicity, cost-effectiveness, and reliability for routine analysis. A typical HPLC-UV method for Furagin would involve a reversed-phase separation on a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[6] This is particularly advantageous for the analysis of complex samples or when very low levels of impurities or degradation products need to be quantified. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific detection of the target analyte and its metabolites or degradants.

Data Presentation: Robustness Assessment

The following tables summarize the typical robustness validation parameters for a hypothetical HPLC-UV and LC-MS/MS method for Furagin analysis. The acceptance criteria are based on common industry practices and ICH guidelines.

Table 1: Robustness Data for a Furagin HPLC-UV Method

ParameterVariationAcceptance Criteria
Flow Rate ± 0.2 mL/minSystem suitability parameters (e.g., resolution, tailing factor) meet specifications. Relative Standard Deviation (RSD) of the analyte peak area is ≤ 2%.
Mobile Phase Composition ± 2% OrganicSystem suitability parameters meet specifications. RSD of the analyte peak area is ≤ 2%.
Column Temperature ± 5 °CSystem suitability parameters meet specifications. RSD of the analyte peak area is ≤ 2%.
pH of Mobile Phase Buffer ± 0.2 unitsSystem suitability parameters meet specifications. RSD of the analyte peak area is ≤ 2%.
Wavelength ± 2 nmSystem suitability parameters meet specifications. RSD of the analyte peak area is ≤ 2%.

Table 2: Robustness Data for a Furagin LC-MS/MS Method

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability parameters (e.g., peak shape, retention time) meet specifications. RSD of the analyte peak area is ≤ 5%.
Mobile Phase Composition ± 2% OrganicSystem suitability parameters meet specifications. RSD of the analyte peak area is ≤ 5%.
Column Temperature ± 3 °CSystem suitability parameters meet specifications. RSD of the analyte peak area is ≤ 5%.
Collision Energy ± 2 eVConsistent product ion ratios. RSD of the analyte peak area is ≤ 5%.
Source Temperature ± 10 °CConsistent signal intensity. RSD of the analyte peak area is ≤ 5%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are hypothetical, yet representative, experimental protocols for the robustness testing of Furagin analytical methods.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve Furagin in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Furagin in 0.1 M NaOH and keep at room temperature for 30 minutes.[7]

  • Oxidative Degradation: Treat Furagin solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose solid Furagin to 105°C for 24 hours.

  • Photolytic Degradation: Expose Furagin solution to UV light (254 nm) and visible light for 24 hours.

HPLC-UV Method Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.01 M Phosphate Buffer pH 3.5 (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 375 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

LC-MS/MS Method Protocol
  • Column: C18, 100 mm x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: Specific precursor-product ion transitions for Furagin and its degradation products.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the robustness of an analytical method.

G cluster_0 Method Development & Validation cluster_1 Robustness Assessment cluster_2 Forced Degradation A Develop Analytical Method B Perform Method Validation (Accuracy, Precision, Linearity, etc.) A->B C Identify Critical Method Parameters B->C G Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->G D Define Deliberate Variations C->D E Execute Robustness Experiments D->E F Analyze System Suitability & Results E->F J Evaluate Robustness Data Against Acceptance Criteria F->J H Analyze Stressed Samples G->H I Assess Peak Purity & Resolution H->I I->F K Method is Robust J->K Pass L Method is Not Robust (Re-evaluate/Optimize Method) J->L Fail L->A

Caption: Workflow for Analytical Method Robustness Assessment.

Conclusion

Both HPLC-UV and LC-MS/MS can be developed into robust analytical methods for the determination of Furagin. The HPLC-UV method is well-suited for routine quality control, offering a balance of performance and cost-effectiveness. The LC-MS/MS method provides higher sensitivity and selectivity, making it the preferred choice for trace-level analysis of degradation products or for analysis in complex biological matrices.

The key to a robust method lies in a thorough understanding of the method parameters and their potential impact on the analytical results. A systematic approach to method validation, including a comprehensive robustness study and forced degradation experiments, is essential to ensure the delivery of high-quality, reliable data in a regulated environment.

References

Safety Operating Guide

Proper Disposal of Furagin-13C3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Furagin-13C3, a stable isotope-labeled derivative of the antibacterial agent Furagin.

This compound, while utilized for its non-radioactive isotopic label in research, retains the chemical and toxicological properties of its parent compound, Furagin. Therefore, adherence to hazardous waste protocols is essential. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, actionable steps for the safe handling and disposal of this compound.

Hazard Identification and Safety Precautions

Furagin is classified as a hazardous substance. The primary hazards associated with Furagin, and by extension this compound, are summarized in the table below.[1][2]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Gloves: Protective gloves must be inspected before use.

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable national, state, and local environmental regulations. As a stable isotope-labeled compound, this compound does not require special precautions for radioactivity.[3][] The disposal procedure should be the same as for the unlabeled Furagin.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.[5]

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, properly labeled hazardous waste container.

  • For liquid waste containing this compound, use a dedicated, leak-proof, and compatible waste container.

2. Container Management:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[5]

  • Container Integrity: Ensure the waste container is in good condition and the cap is securely fastened when not in use to prevent spills or leaks.[5]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Disposal of Empty Containers:

  • Empty containers that once held this compound should be handled as hazardous waste unless thoroughly decontaminated.

  • If decontamination is not feasible, triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous waste.

  • The defaced, triple-rinsed container may then be disposed of according to institutional guidelines for non-hazardous waste.

4. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE and contain the spill using an absorbent material.

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1] Studies have shown that nitrofuran-derived drugs can have ecotoxicological impacts, making proper disposal crucial to prevent environmental contamination.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Furagin_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Generate Solid Waste (e.g., contaminated consumables) ppe->solid_waste During Experiment liquid_waste Generate Liquid Waste (e.g., solutions) ppe->liquid_waste During Experiment collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistics for Handling Furagin-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Furagin-13C3, a stable isotope-labeled version of the antibacterial agent Furagin. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize direct contact and inhalation of the powdered compound.[1][2][3]

Primary Engineering Controls:

  • Chemical Fume Hood or Biological Safety Cabinet (BSC): All manipulations of powdered this compound, such as weighing and reconstitution, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[2] This is crucial to prevent the generation and inhalation of aerosols or dust.[4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] For tasks with a higher risk of splashing, safety goggles and a face shield should be worn.[6][7]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[3] It is good practice to double-glove. Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound.[8]

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.[3]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure to airborne particles, a properly fitted N95 respirator or higher should be used.[5][7]

Safe Handling and Operational Procedures

Strict adherence to standard operating procedures (SOPs) is essential for the safe handling of any active pharmaceutical ingredient (API), including this compound.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated workspace within the fume hood is clean and uncluttered.[3] All necessary equipment, such as spatulas, weighing paper, and solvent, should be readily available.

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid any actions that could generate dust.

  • Dissolving: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing. If necessary, use sonication or gentle heating to aid dissolution, as recommended for similar compounds.[9]

  • Spill Management: In the event of a spill, it should be cleaned up immediately.[3][10] For small powder spills, gently cover with a damp paper towel to avoid raising dust, and then wipe the area clean. For larger spills, follow your institution's specific hazardous material spill response procedures. All spill cleanup materials should be disposed of as hazardous waste.[10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.[11]

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[12]

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. All identifying labels on the original container should be defaced or removed before disposal.[13]

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's EHS department for specific guidance on chemical waste disposal.

Summary of Safety and Logistical Information

Aspect Requirement Details
Engineering Controls Chemical Fume Hood or BSCFor all handling of powdered compound.
Eye/Face Protection Safety Goggles & Face ShieldGoggles are minimum; face shield for splash risk.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves recommended; double-gloving is best practice.[3]
Body Protection Lab CoatFully buttoned.
Respiratory Protection N95 Respirator or higherIf engineering controls are insufficient.[7]
Handling In a designated areaWithin a fume hood to minimize dust.
Spill Cleanup Immediate ActionUse appropriate spill kit and dispose of waste properly.[10]
Solid Waste Disposal Segregated Hazardous WasteLabeled container for contaminated items.
Liquid Waste Disposal Segregated Hazardous WasteLabeled container for unused solutions.
Container Disposal Triple-Rinse and Deface LabelCollect rinsate as hazardous waste.[13]

Experimental Workflow: Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Segregate Solid Waste experiment->solid_waste Contaminated Materials liquid_waste Collect Liquid Waste experiment->liquid_waste Unused Solutions rinse_container Triple-Rinse Empty Container experiment->rinse_container Empty Containers dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose rinse_container->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.